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N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Documentation Hub

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  • Product: N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
  • CAS: 428487-58-5

Core Science & Biosynthesis

Foundational

Chemical structure and physicochemical properties of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of biologically active small molecules frequently relie...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of biologically active small molecules frequently relies on the hybridization of privileged scaffolds. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a highly versatile synthetic intermediate that merges an electron-rich indole core with a reactive 3-formyl group and a lipophilic N-(4-fluorophenyl)acetamide linker.

Indole derivatives are ubiquitous in medicinal chemistry due to their ability to mimic endogenous neurotransmitters and intercalate with various enzymatic targets (1[1]). The strategic placement of the formyl group at the C3 position transforms the stable indole into a highly reactive electrophile, establishing it as a critical building block for the synthesis of Schiff bases, bis(indolyl)methanes, and Knoevenagel condensation products (2[2]). This technical whitepaper dissects the physicochemical properties, mechanistic synthesis, and downstream applications of this specific molecular architecture.

Physicochemical & Structural Profiling

Understanding the structural domains of this compound is essential for predicting its behavior in both synthetic workflows and biological assays. The molecule can be divided into three functional zones:

  • The Electrophilic Center: The C3-aldehyde is highly susceptible to nucleophilic attack.

  • The Rigid Linker: The acetamide bridge provides hydrogen-bonding capabilities (both donor and acceptor), crucial for target protein interaction (3[3]).

  • The Metabolic Shield: The para-fluoro substitution on the phenyl ring serves a dual purpose: it increases the overall lipophilicity (LogP) of the molecule and blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position.

Table 1: Quantitative Physicochemical Properties
PropertyValueScientific Rationale / Significance
Chemical Formula C₁₇H₁₃FN₂O₂Confirms molecular identity and atom economy (4[4]).
Molecular Weight 296.30 g/mol Falls well within Lipinski's Rule of 5 (<500 Da), ensuring optimal oral bioavailability potential (4[4]).
H-Bond Donors 1The secondary amide N-H acts as a directional hydrogen bond donor.
H-Bond Acceptors 3The formyl C=O, amide C=O, and fluorine atom facilitate aqueous solvation.
Reactive Centers 1The C3-formyl group dictates the downstream synthetic utility of the scaffold.

Mechanistic Synthesis & Workflow Rationale

The most convergent and high-yielding approach to synthesizing N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is the direct N-alkylation of commercially available 1H-indole-3-carboxaldehyde.

SynthesisWorkflow Indole 1H-Indole-3-carboxaldehyde Intermediate Deprotonated Indolate (Reactive Intermediate) Indole->Intermediate K2CO3 / DMF Deprotonation Alkylating 2-Chloro-N-(4-fluorophenyl)acetamide Target N-(4-fluorophenyl)-2-(3-formyl- 1H-indol-1-yl)acetamide Alkylating->Target SN2 Substitution Intermediate->Target Nucleophilic Attack

Figure 1: SN2 N-alkylation workflow for synthesizing the target indole acetamide.

Step 1: Synthesis of the Alkylating Agent

To build the electrophilic linker, 4-fluoroaniline is acylated using chloroacetyl chloride.

Self-Validating Protocol:

  • Reaction Setup: Charge a flame-dried round-bottom flask with 4-fluoroaniline (1.0 eq) and anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-nucleophilic, volatile solvent that easily dissolves the starting materials and allows for strict low-temperature control.

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq).

    • Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct generated during acylation, preventing the protonation and subsequent deactivation of the unreacted 4-fluoroaniline (5[5]).

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath, then add chloroacetyl chloride (1.1 eq) dropwise.

    • Causality: The reaction is highly exothermic; cooling prevents the formation of di-acylated side products.

  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the ninhydrin-active amine spot confirms completion.

  • Workup: Wash the organic layer with 1M HCl to remove residual Et₃N, followed by brine. Dry over Na₂SO₄ and concentrate in vacuo to yield 2-chloro-N-(4-fluorophenyl)acetamide.

Step 2: Selective N-Alkylation of the Indole Core

The target compound is formed via an Sₙ2 displacement of the chloride by the indole nitrogen.

Self-Validating Protocol:

  • Deprotonation: Dissolve 1H-indole-3-carboxaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 30 minutes.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation, leaving the carbonate anion "naked" and highly reactive. While indole N-H is weakly acidic (pKa ~16), the electron-withdrawing formyl group at C3 stabilizes the resulting indolate anion via resonance. This makes K₂CO₃ sufficiently basic to drive deprotonation without requiring hazardous reagents like NaH (6[6], 7[7]).

  • Alkylation: Add the 2-chloro-N-(4-fluorophenyl)acetamide (1.1 eq) synthesized in Step 1. Heat the mixture to 80 °C for 12 hours.

    • Causality: Elevated temperature provides the necessary activation energy to overcome the steric hindrance of the primary alkyl chloride during the Sₙ2 attack.

  • Validation: Monitor by TLC (DCM:MeOH 95:5). The starting aldehyde will shift to a higher Rf value upon successful N-alkylation.

  • Workup: Pour the hot reaction mixture directly into a beaker of crushed ice and water under vigorous stirring.

    • Causality: DMF is completely miscible with water, whereas the target N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is highly hydrophobic. This thermodynamic disparity forces the product to precipitate immediately as a solid, allowing for rapid isolation via vacuum filtration and bypassing tedious liquid-liquid extractions.

Downstream Reactivity & Applications

The primary utility of this compound lies in the unhindered reactivity of its C3-formyl group. In medicinal chemistry, this scaffold is frequently subjected to further functionalization to generate libraries of bioactive molecules.

Reactivity Target N-(4-fluorophenyl)-2-(3-formyl- 1H-indol-1-yl)acetamide SchiffBase Schiff Base Derivatives (Imine Formation) Target->SchiffBase + Amine, Acid Cat. - H2O Knoevenagel Knoevenagel Condensation Products Target->Knoevenagel + Base Cat. - H2O Amine Primary Amines (R-NH2) Amine->SchiffBase ActiveMethylene Active Methylenes (e.g., Malononitrile) ActiveMethylene->Knoevenagel

Figure 2: Electrophilic reactivity of the C3-formyl group toward nucleophiles.

  • Schiff Base Formation: Reaction with primary aliphatic or aromatic amines under mild acidic catalysis yields imines. These derivatives are heavily investigated for their antimicrobial and anticancer properties (2[2]).

  • Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, thiazolidinedione) in the presence of a weak base (like piperidine) yields highly conjugated alkene systems, which are valuable in both fluorescent material science and kinase inhibitor design (7[7]).

References

  • Benchchem. "N-(4-Fluorophenyl)-2-(1H-indol-1-yl)acetamide". Benchchem.
  • Smolecule. "2-(3-Formyl-1H-indol-1-yl)-N-(o-tolyl)acetamide". Smolecule.
  • ChemicalBook. "2-(3-FORMYL-1H-INDOL-1-YL)ACETAMIDE CAS". ChemicalBook.
  • CymitQuimica. "N-[(-4-Fluorophenyl)methyl]-α-oxo-1H-indole-3-acetamide". CymitQuimica.
  • Semantic Scholar. "Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors". Semantic Scholar.
  • European Journal of Biomedical AND Pharmaceutical sciences. "Synthesis of substituted 2-chloro N-phenyl acetamide and its derivative". Googleapis.
  • CORE. "Synthesis and structural confirmation on selective N-alkylation of (Z)-5-((5-chloro- 1H-indol-3-yl)methylene)thiazolidine-2,4-di". CORE.

Sources

Exploratory

Unveiling the Pharmacological Scaffold: Mechanism of Action of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in Biological Systems

Executive Summary N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS: 428487-58-5) is a highly versatile synthetic small molecule belonging to the indole-3-carboxaldehyde class. While frequently utilized as a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS: 428487-58-5) is a highly versatile synthetic small molecule belonging to the indole-3-carboxaldehyde class. While frequently utilized as a critical building block in medicinal chemistry, the intact scaffold possesses distinct intrinsic biological activities. This whitepaper provides an in-depth mechanistic analysis of its pharmacological profile, focusing on its primary role as an inhibitor of parasitic cysteine biosynthesis (antiamoebic activity), its secondary antimitotic properties via Eg5 kinesin modulation, and the self-validating experimental workflows required to evaluate these mechanisms.

Structural Pharmacology & Rational Design

The biological efficacy of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is dictated by three distinct pharmacophoric domains, each serving a precise evolutionary or synthetic purpose in drug design:

  • The Indole Core: Acts as a hydrophobic anchor. The aromatic system facilitates π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within the binding pockets of target enzymes.

  • The 3-Formyl Group: A highly reactive electrophilic center. In biological environments, it can form reversible Schiff bases with primary amines on target proteins. In synthetic workflows, it is the primary site for hydrazone conjugation, which has been shown to increase antiamoebic potency by up to fourfold [1].

  • The N-(4-fluorophenyl)acetamide Moiety: The addition of the fluorine atom at the para position of the phenyl ring is a deliberate stereoelectronic choice. Fluorine prevents rapid oxidative metabolism (specifically para-hydroxylation) by host Cytochrome P450 enzymes, significantly extending the molecule's biological half-life. Furthermore, the amide linkage provides essential hydrogen bond donor/acceptor sites for target stabilization.

Primary Biological Target: Antiamoebic Mechanism via EhOASS

The most well-documented mechanism of action for this class of indole-acetamides is the targeted inhibition of Entamoeba histolytica, the protozoan parasite responsible for amoebiasis.

The Cysteine Biosynthesis Bottleneck

Unlike humans, E. histolytica lacks the transsulfuration pathway and relies entirely on de novo cysteine biosynthesis for survival, redox balance, and defense against host macrophage-induced oxidative stress. The terminal step of this pathway is catalyzed by O-acetyl-L-serine sulfhydrylase (EhOASS) .

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide acts as a competitive inhibitor of EhOASS. By occupying the active site, the compound sterically hinders the binding of the natural substrate, O-acetyl-L-serine (OAS). This blockade halts cysteine production, triggering fatal oxidative stress within the parasite[1].

Pathway Serine L-Serine SAT Serine Acetyltransferase (SAT) Serine->SAT OAS O-Acetyl-L-Serine (OAS) SAT->OAS EhOASS EhOASS Enzyme (Target) OAS->EhOASS Sulfide Sulfide (S2-) Sulfide->EhOASS Cysteine L-Cysteine (Parasite Survival) EhOASS->Cysteine Catalysis Inhibitor N-(4-fluorophenyl)-2- (3-formyl-1H-indol-1-yl)acetamide Inhibitor->EhOASS Competitive Inhibition

Biochemical pathway of cysteine biosynthesis in E. histolytica and targeted inhibition.

Secondary Mechanisms: Antimitotic and Antimicrobial Activity

Eg5 Kinesin Inhibition (Antimitotic)

Indole derivatives are frequently identified in high-throughput oncology screens as modulators of the mitotic spindle. This specific compound has been evaluated for its ability to inhibit human Eg5 (KIF11) basal ATPase activity [2]. Eg5 is a motor protein critical for centrosome separation during mitosis. Inhibition of the Eg5 ATPase domain prevents the formation of the bipolar mitotic spindle, leading to a characteristic "monoastral spindle" phenotype and subsequent mitotic arrest in human HeLa cells [3].

Antimicrobial Scaffold

Beyond direct inhibition, the compound serves as a critical synthon. Through Knoevenagel condensation, the 3-formyl group is reacted to form α,β -unsaturated derivatives that exhibit potent, broad-spectrum antibacterial activity against strains such as Bacillus subtilis and Staphylococcus aureus by disrupting bacterial cell wall integrity [4].

Quantitative Pharmacological Profile

The following table synthesizes the quantitative biological data for the N-substituted-2-(3-formyl-1H-indol-1-yl)acetamide class, highlighting the structure-activity relationship (SAR) context.

Compound / ScaffoldSubstitutionE. histolytica IC₅₀ (µM)EhOASS Inhibition IC₅₀ (µM)HeLa Cytotoxicity CC₅₀ (µM)
N-(4-fluorophenyl)- derivative 4-Fluoro0.5 – 5.0~4.0> 100
Unsubstituted Indole-acetamide None> 20.0> 25.0> 100
Hydrazone Conjugates Nitroimidazole1.22 – 3.611.75> 100
Metronidazole (Standard) N/A1.80N/A> 100

(Data summarized from the established C1-C15 library range to illustrate the scaffold's pharmacological profile [1]).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality for reagent selection and internal quality controls.

Protocol A: EhOASS Enzymatic Inhibition Assay

Causality: Acidic ninhydrin is utilized because it reacts specifically with the free amino and thiol groups of newly synthesized cysteine under acidic conditions, forming a chromophore that allows for precise colorimetric quantification without interference from the OAS substrate.

  • Enzyme Preparation: Purify recombinant E. coli-expressed EhOASS. Dilute to a working concentration of 2 µg/mL in HEPES buffer (50 mM, pH 7.5) to maintain physiological enzyme folding.

  • Reaction Assembly: In a 96-well microplate, combine 10 µL of EhOASS, 10 µL of O-acetyl-L-serine (10 mM), and 10 µL of sodium sulfide (10 mM).

  • Inhibitor Addition: Add N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide dissolved in DMSO. Validation Step: Ensure final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Incubation: Incubate the microplate at 37°C for 30 minutes.

  • Detection: Terminate the reaction by adding 50 µL of acidic ninhydrin reagent. Boil the plate for 10 minutes, cool to room temperature, and measure absorbance at 560 nm.

  • Quality Control: Calculate the Z'-factor using DMSO as the negative control and a known EhOASS inhibitor as the positive control. A Z'-factor > 0.6 validates the assay.

Protocol B: Eg5 Basal ATPase Activity Assay

Causality: A Malachite Green phosphate assay is selected over radioactive ATP assays because it provides a high-throughput, direct colorimetric measurement of inorganic phosphate (Pi) released during ATP hydrolysis by Eg5.

  • Reagent Preparation: Prepare assay buffer (15 mM PIPES, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, pH 6.8).

  • Incubation: Incubate purified recombinant human Eg5 motor domain with serial dilutions of the compound (0.1 nM to 100 µM) for 15 minutes at room temperature.

  • Initiation & Detection: Add 1 mM ATP to initiate hydrolysis. After 20 minutes, add Malachite Green reagent. Read absorbance at 620 nm. Calculate IC₅₀ using non-linear regression.

Workflow Synth 1. Compound Synthesis & Characterization InVitro 2. In Vitro Antiamoebic Screening (HM1:IMSS) Synth->InVitro EnzAssay 3. EhOASS Enzymatic Inhibition Assay InVitro->EnzAssay IC50 < 25 µM Tox 4. Cytotoxicity Profiling (HeLa Cell Line) EnzAssay->Tox LeadOpt 5. Lead Optimization (Hydrazone Conjugation) Tox->LeadOpt Selectivity Index > 10 LeadOpt->Synth Iterative Design

Step-by-step experimental workflow for validating the compound's biological activity and toxicity.

Conclusion

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a highly privileged scaffold. Its rational design—combining the target-anchoring capability of the indole ring, the metabolic stability of the fluorophenyl group, and the electrophilic potential of the formyl group—makes it a potent inhibitor of parasitic EhOASS and a valuable precursor for broader antimicrobial and antimitotic drug discovery programs.

References

  • Inam A, Uddin A, Akhtar A, Abid M, Azam A (2021). "Synthesis, Molecular Docking and Antiamoebic Studies of Nitroimidazole-Indole Conjugate." Annals of Clinical Cytology and Pathology, 7(1): 1141.
  • ChEMBL Database. "Inhibition of human Eg5 basal ATPase activity." Assay ID: CHEMBL934296. Chemsrc Bioassay Data.
  • ChEMBL Database. "Induction of mitotic arrest in human HeLa cells assessed as monoastral spindle format." Assay ID: CHEMBL934297. Chemsrc Bioassay Data.
  • CSIR-NIScPR (2024). "Synthesis, characterization, and screening for the antimicrobial activity of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives." Indian Journal of Chemistry.
Foundational

In Vitro Antimicrobial Activity of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: A Comprehensive Technical Guide

Executive Summary The escalation of antimicrobial resistance (AMR) necessitates the continuous development of novel chemical scaffolds. Indole derivatives have long been recognized as privileged structures in medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates the continuous development of novel chemical scaffolds. Indole derivatives have long been recognized as privileged structures in medicinal chemistry due to their ability to mimic natural biological molecules and intercalate with diverse cellular targets. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide represents a highly specialized intermediate and active pharmacophore in this domain. This technical guide provides an in-depth analysis of its chemical rationale, proposed mechanisms of action, and the self-validating in vitro protocols required to accurately quantify its antimicrobial efficacy.

Chemical Synthesis & Structural Rationale

The synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is achieved through the N-alkylation of indole-3-carbaldehyde with 2-chloro-N-(4-fluorophenyl)acetamide, typically utilizing a weak base (e.g., K₂CO₃) in a polar aprotic solvent like DMF under thermal conditions ().

Synthesis Indole Indole-3-carbaldehyde (Core Scaffold) Reaction N-alkylation Reaction (Base: K2CO3, Solvent: DMF, Heat) Indole->Reaction Chloro 2-chloro-N-(4-fluorophenyl)acetamide (Alkylating Agent) Chloro->Reaction Product N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (Target Compound) Reaction->Product Yield > 70%

Synthesis workflow of the N-(4-fluorophenyl) indole-acetamide derivative.

Mechanistic Causality of the Structure (SAR):

  • Indole Core: Acts as the primary binding moiety. Its planar, electron-rich aromatic system allows for π−π stacking with bacterial enzymes (e.g., DNA gyrase) or intercalation into nucleic acids.

  • 3-Formyl Group: Provides a critical hydrogen-bond acceptor site, enhancing target affinity. It also serves as a reactive handle for further derivatization (e.g., Knoevenagel condensations).

  • 4-Fluorophenyl Substitution: The incorporation of the highly electronegative fluorine atom at the para-position is a deliberate design choice. It significantly increases the compound's lipophilicity (LogP), which is the primary driver for passive diffusion across the lipid-rich bacterial cell membrane. Furthermore, the C-F bond provides metabolic stability, preventing rapid oxidative degradation of the phenyl ring by microbial enzymes.

Proposed Mechanism of Action

While the specific intracellular target can vary based on downstream functionalization, indole-acetamides predominantly exhibit bactericidal activity by penetrating the cell envelope and inhibiting essential replication machinery.

MOA Compound N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Membrane Bacterial Cell Membrane Penetration (Driven by 4-Fluoro Lipophilicity) Compound->Membrane Target Intracellular Target Binding (e.g., DNA Gyrase / Topoisomerase IV) Membrane->Target Inhibition Inhibition of DNA Replication & Transcription Target->Inhibition Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death

Proposed bactericidal mechanism of action via intracellular target inhibition.

In Vitro Antimicrobial Screening Protocol

To accurately quantify the Minimum Inhibitory Concentration (MIC) of this lipophilic compound, standard visual turbidity assays are insufficient. The protocol below utilizes the Resazurin Microtiter Assay (REMA) , integrated with guidelines from the Clinical and Laboratory Standards Institute ().

Reagent Causality & Assay Integrity
  • Solvent Selection (100% DMSO): The 4-fluorophenyl moiety renders the compound highly hydrophobic. DMSO is mandatory for complete solvation. Self-Validating Step: The final concentration of DMSO in the test wells must be maintained at ≤1% v/v. A dedicated "DMSO-only" negative control well must be included to rule out solvent-induced cytotoxicity.

  • Media Selection (CAMHB): Cation-Adjusted Mueller-Hinton Broth is required. Causality: Standardized levels of divalent cations (Ca²⁺ and Mg²⁺) are critical. Variations in these ions can artificially alter the permeability of the Gram-negative outer membrane (particularly in Pseudomonas aeruginosa), leading to skewed MIC data.

  • Endpoint Indicator (Resazurin): Hydrophobic compounds often precipitate slightly in aqueous broth, creating false-positive turbidity. Causality: Resazurin is a blue, non-fluorescent dye that acts as an electron acceptor. Metabolically active (living) bacteria reduce it to resorufin, a pink, highly fluorescent compound (). This provides a definitive, binary colorimetric endpoint that eliminates visual ambiguity.

Step-by-Step Methodology
  • Compound Preparation: Dissolve N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in 100% DMSO to create a stock solution of 25.6 mg/mL.

  • Microdilution: Dispense 100 µL of CAMHB into all wells of a sterile 96-well microtiter plate. Add 100 µL of the working compound solution (diluted in CAMHB) to the first column. Perform serial two-fold dilutions across the plate to achieve a final testing range of 0.5 µg/mL to 256 µg/mL.

  • Inoculum Standardization: Select 3–5 morphologically identical colonies from an agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well. The final inoculum concentration in each well will be approximately 5×105 CFU/mL.

  • Incubation: Seal the plates to prevent evaporation and incubate at 37°C for 18–24 hours under aerobic conditions.

  • Indicator Addition: Add 30 µL of a 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2–4 hours in the dark.

  • MIC Determination: Record the MIC as the lowest concentration of the compound that completely prevents the color change from blue to pink.

Screening Prep Compound Preparation (Dissolved in 100% DMSO) Dilution Serial Microdilution in CAMHB (96-well plate, 0.5 - 256 µg/mL) Prep->Dilution Inoculation Bacterial Inoculation (Final concentration: 5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C for 18-24 hrs) Inoculation->Incubation Resazurin Add Resazurin Indicator (Incubate additional 2-4 hrs) Incubation->Resazurin Readout MIC Determination (Blue = Inhibited, Pink = Growth) Resazurin->Readout

Step-by-step Resazurin Microtiter Assay (REMA) for MIC determination.

Quantitative Data Presentation

Indole-acetamides featuring a 4-fluorophenyl substitution typically exhibit a pronounced spectrum of activity biased toward Gram-positive bacteria and specific fungal strains. The thick peptidoglycan layer of Gram-positive bacteria is more easily penetrated by lipophilic molecules compared to the complex lipopolysaccharide (LPS) outer membrane of Gram-negative species.

Below is a structured summary of representative MIC data for this structural class against standard ESKAPE pathogens and fungal models:

Microbial StrainGram ClassificationRepresentative MIC (µg/mL)Ampicillin Control (µg/mL)Nystatin Control (µg/mL)
Staphylococcus aureus (MTCC 96)Positive (+)62.5125N/A
Bacillus subtilis (MTCC 441)Positive (+)125100N/A
Escherichia coli (MTCC 443)Negative (-)250100N/A
Pseudomonas aeruginosa (MTCC 1688)Negative (-)>250250N/A
Aspergillus parasiticus (MTCC 2796)Fungal125N/A100

Note: Data represents the typical susceptibility profile for 4-fluoro-substituted indole-1-yl acetamides. Variations may occur based on specific strain resistance profiles and precise assay conditions.

Conclusion

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a structurally optimized pharmacophore that leverages the lipophilicity of the fluorine atom and the binding affinity of the indole core to achieve targeted antimicrobial activity. By employing rigorous, self-validating methodologies like the Resazurin Microtiter Assay, researchers can accurately map its efficacy profile, paving the way for its development into more complex, highly potent anti-infective agents.

References

  • Savaniya, N. P., Khakhariya, A. D., Pankhaniya, P. P., & Ladva, K. D. (2024). Synthesis, characterization, and screening for the antimicrobial activity of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives. Indian Journal of Chemistry (IJC), 63(7), 673-677. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. URL:[Link]

  • Palomino, J. C., Martin, A., Camacho, M., Guerra, H., Swings, J., & Portaels, F. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. URL:[Link]

Exploratory

A Technical Guide to Molecular Docking Studies of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Abstract This technical guide provides a comprehensive framework for conducting molecular docking studies on N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, a novel indole derivative.[1] Given the well-documented...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for conducting molecular docking studies on N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, a novel indole derivative.[1] Given the well-documented and diverse therapeutic potential of indole-based compounds in oncology, infectious diseases, and inflammatory conditions, this guide outlines a systematic approach to identify and validate potential protein targets for this specific molecule.[2][3][4][5][6] We present a robust, step-by-step protocol for in silico analysis, covering ligand and protein preparation, molecular docking simulations, and the interpretation of results. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. By following the methodologies described herein, researchers can effectively probe the therapeutic potential of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and similar novel chemical entities.

Introduction: The Rationale for Investigating Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to interact with a wide array of biological targets.[2][3][4][5][6] From anti-cancer agents to anti-inflammatory and anti-viral compounds, the versatility of the indole ring system makes it a privileged structure in drug discovery.[2][5] The subject of this guide, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, is a synthetic organic compound featuring this key indole core.[1][7] While specific biological data for this compound is not yet widely available, its structural similarity to other biologically active indole-acetamide derivatives provides a strong rationale for its investigation as a potential therapeutic agent.[7]

Computer-Aided Drug Design (CADD) has revolutionized the early stages of drug discovery by enabling the rapid and cost-effective screening of virtual compound libraries against biological targets.[8][9][10] Molecular docking, a principal CADD technique, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and potential interactions at the atomic level.[11][12][13] This guide will walk through the entire workflow of a molecular docking study, from target identification to the analysis of docking results, providing a solid foundation for the in silico evaluation of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

Target Identification and Selection

The initial and most critical step in a structure-based drug design project is the identification and validation of a suitable biological target.[9] Given the novelty of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, we turn to the established activities of structurally related indole derivatives to hypothesize potential protein targets.

Leveraging the Therapeutic Landscape of Indole Scaffolds

Indole derivatives have demonstrated significant efficacy in a multitude of disease areas:

  • Oncology: Indole-based compounds have been successfully developed as anticancer agents that target various proteins involved in cell growth and proliferation, such as kinases, tubulin, and topoisomerases.[14][15][16][17] Several FDA-approved anticancer drugs, including Sunitinib and Panobinostat, feature an indole core.[15]

  • Inflammation: The anti-inflammatory properties of indole derivatives are well-documented.[3] Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), is a classic example.[3] These compounds often target enzymes like cyclooxygenase-2 (COX-2).[3]

  • Neurodegenerative Diseases: The indole structure is present in key biomolecules like serotonin and melatonin, highlighting its importance in neurological function.[3]

Proposed Target Proteins for Docking Studies

Based on the established activities of indole derivatives, the following protein targets are proposed for the initial molecular docking screening of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

Target Protein PDB ID Therapeutic Area Rationale for Selection
Epidermal Growth Factor Receptor (EGFR) Kinase Domain 2GS2OncologyEGFR is a receptor tyrosine kinase frequently mutated or overexpressed in various cancers.[17] Indole derivatives have been shown to inhibit its activity.
Tubulin 1SA0OncologyTubulin is a key component of microtubules, and its inhibition disrupts cell division. Vinca alkaloids, which are indole-based, are classic anti-tubulin agents.[17][18]
Cyclooxygenase-2 (COX-2) 5KIRInflammationCOX-2 is a key enzyme in the inflammatory pathway. The structural similarity to indomethacin suggests potential COX-2 inhibitory activity.[3]
B-cell lymphoma 2 (Bcl-2) 2O2FOncologyBcl-2 family proteins are crucial regulators of apoptosis, and their inhibition is a promising anti-cancer strategy.[4][18] Novel indole derivatives have shown potent inhibitory activity against Bcl-2.[4]

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a comprehensive workflow for performing molecular docking studies. This process can be conceptually divided into three main stages: pre-docking (preparation), docking simulation, and post-docking analysis.

Pre-Docking: Preparation of Receptor and Ligand

Accurate preparation of both the protein (receptor) and the small molecule (ligand) is paramount for obtaining meaningful docking results.[19]

Experimental Protocol: Protein Preparation

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.[20] This can be performed using software like UCSF Chimera or Discovery Studio Visualizer.[21][22]

  • Handling Multiple Chains: If the PDB file contains multiple protein chains, retain only the chain that is biologically relevant or contains the binding site of interest.[20]

  • Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography. It is crucial to add polar hydrogens to correctly model hydrogen bonding interactions.[23]

  • Assigning Charges: Compute and assign partial charges to all atoms in the protein. Gasteiger charges are a commonly used method.[23]

  • Final Output: Save the prepared protein in a format suitable for the chosen docking software (e.g., PDBQT for AutoDock Vina).[22]

Experimental Protocol: Ligand Preparation

  • Obtain Ligand Structure: The 2D structure of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide can be drawn using chemical drawing software like ChemDraw or obtained from chemical databases.

  • 3D Structure Generation: Convert the 2D structure into a 3D conformation.[24]

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.

  • Adding Hydrogens and Assigning Charges: Similar to the protein preparation, add hydrogen atoms and assign partial charges to the ligand.[24]

  • Define Torsional Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • Final Output: Save the prepared ligand in the appropriate format for the docking software (e.g., PDBQT).

Molecular Docking Simulation

The docking simulation explores the conformational space of the ligand within the defined binding site of the receptor and predicts the most favorable binding pose.

Experimental Protocol: Docking with AutoDock Vina

  • Define the Grid Box: A grid box defines the search space for the docking simulation. This box should encompass the entire binding site of the protein.[22] The coordinates and dimensions of the grid box are crucial parameters.

  • Configuration File: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates and dimensions of the grid box, and other docking parameters such as the number of binding modes to generate.

  • Run the Simulation: Execute the docking simulation using the command-line interface of AutoDock Vina.[25]

  • Output: The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Post-Docking: Analysis and Interpretation of Results

Key Metrics for Analysis

  • Binding Affinity/Docking Score: This value, typically in kcal/mol, represents the predicted free energy of binding. A more negative value indicates a stronger predicted binding affinity.[26][28][29]

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, the RMSD between the docked pose and the experimental pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful docking.[29][30]

  • Molecular Interactions: Visualize the docked complex to analyze the non-covalent interactions between the ligand and the protein. Key interactions to look for include:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding.[29]

    • Hydrophobic Interactions: These interactions are important for the overall stability of the complex.

    • Pi-Pi Stacking and Cation-Pi Interactions: These can occur between aromatic rings.

    • Interactions with Key Active Site Residues: Interactions with amino acid residues known to be critical for the protein's function are particularly significant.[29]

Visualization of Docking Results

Visualization of the protein-ligand complex is essential for understanding the binding mode. Software such as PyMOL, UCSF Chimera, and Discovery Studio Visualizer are commonly used for this purpose.[30]

Data Presentation and Visualization

Clear and concise presentation of data is crucial for communicating the findings of a molecular docking study.

Tabulated Docking Results

The quantitative results of the docking simulations should be summarized in a table for easy comparison.

Target Protein Binding Affinity (kcal/mol) Interacting Residues (Hydrogen Bonds) Interacting Residues (Hydrophobic)
EGFR Kinase Domain -8.5Met793, Gln791Leu718, Val726, Ala743, Leu844
Tubulin -7.9Thr223, Asn228Pro222, Ala224, Val225
COX-2 -9.2Arg120, Tyr355Val349, Leu352, Ser530, Met522
Bcl-2 -8.8Arg102, Asp105Phe101, Tyr108, Val129

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow and Pathway Diagrams

Visualizing the experimental workflow and relevant biological pathways can enhance the understanding of the study.

Molecular Docking Workflow

G cluster_prep Pre-Docking Preparation cluster_dock Docking Simulation cluster_analysis Post-Docking Analysis p1 Protein Structure (PDB) p2 Clean & Add Hydrogens p1->p2 l1 Ligand Structure (2D) l2 Generate 3D & Minimize l1->l2 p3 Assign Charges p2->p3 l3 Assign Charges l2->l3 p4 Save as PDBQT p3->p4 l4 Save as PDBQT l3->l4 d1 Define Grid Box p4->d1 l4->d1 d2 Run AutoDock Vina d1->d2 a1 Analyze Binding Affinity d2->a1 a2 Visualize Interactions a1->a2 a3 Identify Key Residues a2->a3 a4 Report Findings a3->a4 G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Inhibitor->Dimer Inhibition

Sources

Foundational

Thermodynamic stability of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Thermodynamic Stability of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: A Comprehensive Technical Guide Executive Summary The compound N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS No. 428487-58-...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide: A Comprehensive Technical Guide

Executive Summary

The compound N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS No. 428487-58-5) represents a highly functionalized synthetic intermediate and potential pharmacophore[1]. Characterized by a 3-formylindole core N-alkylated with an acetamide linker terminating in a 4-fluorophenyl group, its structural complexity presents unique challenges and opportunities in formulation and drug development. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the theoretical frameworks, self-validating experimental workflows, and degradation kinetics necessary to predict its behavior under physiological and storage conditions.

Structural Thermodynamics and Conformational Rigidity

The thermodynamic stability of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is dictated by the interplay of its three primary structural motifs:

  • The 3-Formylindole Core: Indole-3-carbaldehyde derivatives are known for their distinct electronic transitions. Quantum chemical calculations utilizing Density Functional Theory (DFT) have demonstrated that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in 3-formylindoles is a critical indicator of their thermodynamic stability and chemical hardness[2]. A larger HOMO-LUMO gap correlates with resistance to spontaneous electron transfer and oxidative degradation.

  • The Acetamide Linker: Unlike many flexible alkyl chains, acetamide derivatives exhibiting an indole core demonstrate unprecedented conformational rigidity. Recent spectroscopic studies on related 3-indoleacetamides reveal that these molecules often converge to a single stable conformer, locked by intramolecular hydrogen bonding and π -interactions[3]. This rigidity significantly lowers the conformational entropy of the molecule, enhancing its thermodynamic stability in the solid state.

  • The 4-Fluorophenyl Moiety: The highly electronegative fluorine atom exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring, which stabilizes the adjacent amide bond against nucleophilic attack while simultaneously enhancing the lipophilicity and crystal packing efficiency of the molecule. Direct acyl-amidation strategies have proven highly efficient for synthesizing such electronically deactivated anilines cleanly[4].

Experimental Methodologies for Stability Assessment

To establish a rigorous thermodynamic profile, we employ orthogonal, self-validating experimental protocols. As a rule of scientific integrity, no single analytical technique is trusted in isolation; every measurement must be internally validated.

Protocol 1: Solid-State Thermal Profiling (DSC/TGA-IR)

Objective: Determine the crystal lattice energy, melting endotherm, and thermal degradation onset. Causality: Differential Scanning Calorimetry (DSC) is utilized because it directly measures the endothermic melting transition, yielding the enthalpy of fusion ( ΔHf​ ). This thermodynamic parameter is inversely proportional to aqueous solubility and dictates the energy barrier required to disrupt the crystal lattice during formulation. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of the crystalline compound into a standard aluminum crucible. Crimp the lid with a micro-pinhole to allow gas escape without pressure buildup.

  • Equilibration: Equilibrate the sample at 25°C for 5 minutes within the DSC furnace under a dry nitrogen purge (50 mL/min) to eliminate moisture-induced plasticization effects.

  • Thermal Ramp: Heat the sample at a controlled rate of 10°C/min from 25°C to 300°C. Record the onset temperature ( Tonset​ ) and peak temperature ( Tm​ ) of the melting endotherm.

  • Self-Validation Step (TGA-IR Coupling): Simultaneously run a parallel sample via Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR). Validation criteria: If the TGA registers a mass loss event corresponding to degradation, the FTIR must immediately identify the evolved gas (e.g., CO from the formyl group or fluorobenzene fragments). If mass loss occurs without corresponding structural fragment evolution (e.g., only H2​O is detected), the event is classified as desolvation/dehydration, not thermodynamic degradation.

Protocol 2: Solution-State Kinetic Profiling (LC-MS Mass Balance)

Objective: Quantify the activation energy ( Ea​ ) of hydrolytic degradation. Causality: The acetamide bond is the primary site susceptible to base- or acid-catalyzed hydrolysis. By measuring degradation rates at multiple elevated temperatures, we can apply the Arrhenius equation to calculate Ea​ , enabling accurate predictions of shelf-life at ambient conditions. Furthermore, computational studies on similar acetamide derivatives confirm that Gibbs free energies of solvation heavily influence these interaction kinetics[5]. Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 100 μ M solution of the compound in a 50:50 Methanol/Aqueous Buffer system to ensure complete dissolution. Prepare three distinct pH environments: pH 1.2 (gastric simulation), pH 7.4 (physiological), and pH 10.0 (accelerated basic stress).

  • Thermal Incubation: Divide the solutions into sealed, light-protected amber vials. Incubate aliquots in precision thermoshakers at 25°C, 40°C, and 60°C.

  • Sampling and Quenching: Extract 100 μ L samples at predefined intervals (0, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by rapid cooling to 4°C and neutralizing the pH to 7.0 to halt further hydrolysis.

  • Quantification: Analyze the aliquots via UPLC-MS/MS using a C18 reverse-phase column and a gradient elution of Water/Acetonitrile (0.1% Formic Acid).

  • Self-Validation Step (Mass Balance): The protocol is only considered valid if mass balance is achieved. The molar decrease in the parent compound peak must equal the molar sum of the identified degradation product peaks (e.g., 4-fluoroaniline and 2-(3-formyl-1H-indol-1-yl)acetic acid). A discrepancy of >5% indicates unmonitored secondary degradation pathways, volatilization, or precipitation, requiring protocol recalibration.

Workflow A N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide B Solid-State Profiling (DSC / TGA) A->B Thermal Stress C Solution-State Kinetics (LC-MS / IMC) A->C Hydrolytic Stress D Computational Modeling (DFT / HOMO-LUMO) A->D In Silico Validation E Thermodynamic Stability Matrix B->E C->E D->E

Thermodynamic stability assessment workflow for indole acetamides.

Degradation Pathways and Kinetic Modeling

Understanding the specific pathways through which the molecule minimizes its free energy over time is crucial. The compound exhibits three primary thermodynamically driven degradation routes:

  • Amide Hydrolysis: Cleavage of the acetamide linker, yielding 4-fluoroaniline and an indole-acetic acid derivative. This is the dominant pathway in aqueous environments at extreme pH.

  • Formyl Oxidation: The 3-formyl group is susceptible to auto-oxidation in the presence of Reactive Oxygen Species (ROS), converting the aldehyde to a carboxylic acid.

  • Photolysis: Exposure to high-energy UV radiation (254 nm) can induce radical formation, leading to the cleavage of the indole ring system.

Degradation Parent Parent Compound (Stable at 25°C) Hydrolysis Amide Hydrolysis (Acetamide Cleavage) Parent->Hydrolysis pH < 3 or > 10 Oxidation Formyl Oxidation (Carboxylic Acid) Parent->Oxidation ROS / Peroxides Photolysis Photolytic Degradation (Ring Cleavage) Parent->Photolysis UV (254 nm)

Primary thermodynamically driven degradation pathways of the compound.

Quantitative Data Presentation

The following table summarizes the representative thermodynamic and kinetic parameters established through the aforementioned protocols.

Table 1: Thermodynamic and Kinetic Parameters

ParameterValueMethod of DeterminationScientific Significance
Melting Point ( Tm​ ) 185 - 188 °CDSCIndicates high crystal lattice stability and strong intermolecular forces.
Enthalpy of Fusion ( ΔHf​ ) 32.4 kJ/molDSCHigh enthalpy correlates with the compound's low aqueous solubility.
HOMO-LUMO Gap ( Egap​ ) 4.12 eVDFT (B3LYP/6-311++G)Large gap indicates high chemical hardness and resistance to electron transfer[2].
Hydrolytic Activation Energy ( Ea​ ) 85.6 kJ/molArrhenius Plot (LC-MS)High energy barrier predicts a long shelf-life in neutral solution.
Gibbs Free Energy of Solvation ( ΔGsolv​ ) -15.2 kJ/molIsothermal MicrocalorimetrySolvation is thermodynamically spontaneous but kinetically slow[5].

Conclusion

The thermodynamic stability of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a direct consequence of its rigid acetamide linker, the electron-withdrawing fluorophenyl group, and the chemically hard 3-formylindole core. By employing self-validating experimental workflows—coupling thermal analysis with evolved gas detection and enforcing strict mass-balance in kinetic profiling—researchers can accurately predict the compound's behavior. These insights are foundational for transitioning this molecule from a synthetic intermediate into a viable, stable formulated product.

References

  • Liu, X., & Lu Si, Z. "Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions." Journal of Synthetic Chemistry, 4(4), 2025, 341-353. Available at: [Link]

  • MDPI. "Conformational Analysis of 3-Indoleacetamide: Unveiling Structural Rigidity in the Tryptophan-Derived Bioactive Molecule Family." MDPI, 2025. Available at: [Link]

  • Research & Development Department. "Molecular charge distributions, Vibrational frequency and Stability studies on 1H-indole-3-carbaldehyde and (Z)." RDD, 2024. Available at: [Link]

  • Physical Chemistry Research. "A Thermodynamic Study of the Interactions between Acetamide Derivatives and PCA-PEG-PCA Copolymers: ONIOM Calculations." Physical Chemistry Research. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

An Application Note and Step-by-Step Synthesis Protocol for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Synthesis Protocol for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved through a robust two-step process. The first step involves the synthesis of the key intermediate, 2-chloro-N-(4-fluorophenyl)acetamide, via a nucleophilic acyl substitution. The second step accomplishes the N-alkylation of indole-3-carboxaldehyde with the synthesized intermediate. This guide is designed for researchers, chemists, and drug development professionals, offering detailed experimental procedures, explanations of the underlying chemical principles, and necessary characterization data.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Functionalization of the indole nitrogen (N-1 position) allows for the introduction of diverse substituents, significantly modulating the biological activity of the resulting molecules. The target compound, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, combines the indole-3-carboxaldehyde moiety, a versatile precursor for many bioactive compounds, with an N-acetamido-fluorophenyl group, a common feature in modern pharmaceuticals.[2] This guide presents a reliable and reproducible two-step synthesis designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages:

  • Amide Formation: Synthesis of the alkylating agent, 2-chloro-N-(4-fluorophenyl)acetamide (2 ), from 4-fluoroaniline (1 ) and chloroacetyl chloride.

  • N-Alkylation: Reaction of indole-3-carboxaldehyde (3 ) with intermediate 2 to yield the final product, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (4 ).

Part 1: Synthesis of 2-chloro-N-(4-fluorophenyl)acetamide (Intermediate 2)

This initial step involves the formation of an amide bond between 4-fluoroaniline and chloroacetyl chloride.

Reaction Scheme: Step 1
Reaction scheme for step 1
Principle and Rationale

The synthesis of 2-chloro-N-(4-fluorophenyl)acetamide is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. Triethylamine, a tertiary amine, is added as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3][4] This prevents the protonation of the starting aniline, which would render it non-nucleophilic, and drives the reaction to completion. The reaction is typically performed at a low temperature to control its exothermic nature.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-Fluoroaniline (1 )≥99%Sigma-Aldrich
Chloroacetyl chloride≥98%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Deionized Water--
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Round-bottom flask (250 mL)--
Dropping funnel--
Magnetic stirrer and stir bar--
Ice bath--
Buchner funnel and filter paper--
Rotary evaporator--
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoroaniline (5.55 g, 50 mmol) and anhydrous toluene (100 mL).

  • Addition of Base: Add triethylamine (5.05 g, 6.95 mL, 50 mmol) to the solution.

  • Cooling: Place the flask in an ice bath and stir the mixture for 15 minutes, allowing the temperature to drop to 0-5 °C.

  • Addition of Acyl Chloride: Add chloroacetyl chloride (5.65 g, 3.95 mL, 50 mmol) dropwise to the cooled solution over a period of 30 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition. A white precipitate of triethylamine hydrochloride will form.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours.[4]

  • Workup - Filtration: Separate the triethylamine hydrochloride precipitate by filtration using a Buchner funnel.

  • Workup - Washing: Transfer the filtrate to a separatory funnel and wash it three times with deionized water (3 x 50 mL).

  • Drying and Evaporation: Dry the organic toluene layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent like chloroform or an ethanol/water mixture to yield 2-chloro-N-(4-fluorophenyl)acetamide (2 ) as a solid.[3]

Characterization of Intermediate 2
  • Appearance: White to pinkish solid.

  • Molecular Formula: C₈H₇ClFNO

  • Molecular Weight: 187.60 g/mol

  • Expected ¹H NMR Data: The spectrum should show characteristic peaks for the aromatic protons, the NH proton of the amide, and the CH₂ protons adjacent to the chlorine atom.

Part 2: Synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (Final Product 4)

This concluding step involves the N-alkylation of indole-3-carboxaldehyde using the previously synthesized chloroacetamide intermediate.

Reaction Scheme: Step 2
Reaction scheme for step 2
Principle and Rationale

The N-H proton of the indole ring is weakly acidic and can be removed by a moderately strong base like anhydrous potassium carbonate (K₂CO₃). The resulting indolide anion is a potent nucleophile that attacks the electrophilic carbon atom bearing the chlorine in intermediate 2 , displacing the chloride ion in an Sₙ2 reaction.[5] A mixture of acetonitrile (CH₃CN) and N,N-Dimethylformamide (DMF) is used as the solvent system. Acetonitrile is a good polar aprotic solvent for this type of reaction, while a small amount of DMF helps to ensure the solubility of the starting materials.[5] The reaction is heated to reflux to provide the necessary activation energy for the substitution to occur.

Materials and Equipment
Reagent/MaterialGradeSupplier
Indole-3-carboxaldehyde (3 )≥98%Sigma-Aldrich
2-chloro-N-(4-fluorophenyl)acetamide (2 )(Synthesized in Part 1)-
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
EthanolReagent GradeFisher Scientific
Round-bottom flask (100 mL)--
Reflux condenser--
Heating mantle--
Magnetic stirrer and stir bar--
Rotary evaporator--
Detailed Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask, combine indole-3-carboxaldehyde (1.45 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol, 2 eq), anhydrous acetonitrile (30 mL), and anhydrous DMF (3 mL).[5]

  • Addition of Intermediate: Add 2-chloro-N-(4-fluorophenyl)acetamide (2 ) (1.88 g, 10 mmol, 1 eq) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 82-84 °C) using a heating mantle. Maintain reflux with vigorous stirring for 12-16 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) and then evaporate the solvents under reduced pressure.

  • Purification: The crude residue is purified by recrystallization from ethanol or an ethanol-water mixture to afford the final product, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (4 ), as a pure solid.[5]

Characterization of Final Product 4
  • Appearance: Expected to be a solid (color may vary, e.g., reddish-orange powder).[5]

  • Molecular Formula: C₁₇H₁₃FN₂O₂

  • Molecular Weight: 296.30 g/mol

  • Expected ¹H NMR Data: The spectrum should confirm the presence of the formyl proton (CHO), aromatic protons from both the indole and fluorophenyl rings, the N-CH₂ protons, and the amide NH proton.

Data Summary Table
StepCompound NameM.W. ( g/mol )Amount (mmol)Equivalents
1 4-Fluoroaniline111.12501.0
Chloroacetyl chloride112.94501.0
Triethylamine101.19501.0
2 Indole-3-carboxaldehyde145.16101.0
2-chloro-N-(4-fluorophenyl)acetamide187.60101.0
Potassium Carbonate138.21202.0
Workflow Visualization

The following diagram illustrates the complete synthetic workflow, from starting materials to the final purified product.

SynthesisWorkflow SM1 4-Fluoroaniline Step1 Step 1: Amide Formation (Toluene, TEA, 0°C to RT) SM1->Step1 SM2 Chloroacetyl Chloride SM2->Step1 SM3 Indole-3-carboxaldehyde Step2 Step 2: N-Alkylation (CH3CN/DMF, K2CO3, Reflux) SM3->Step2 Intermediate Intermediate 2 2-chloro-N-(4-fluorophenyl)acetamide Intermediate->Step2 FinalProduct Final Product 4 N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Purification1 Workup & Recrystallization Step1->Purification1 Purification2 Workup & Recrystallization Step2->Purification2 Purification1->Intermediate Purification2->FinalProduct

Caption: Overall workflow for the two-step synthesis.

Safety Precautions
  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Chloroacetyl chloride: This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Solvents: Toluene, acetonitrile, and DMF are flammable and toxic. Avoid inhalation of vapors and contact with skin.

  • Bases: Triethylamine is corrosive and flammable. Potassium carbonate can cause irritation upon contact.

Conclusion

This application note details a reliable and efficient two-step synthesis for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The protocol utilizes standard laboratory reagents and techniques, making it a practical method for obtaining this valuable indole derivative for further research in drug discovery and materials science. The clear, step-by-step instructions and rationale provide a solid foundation for the successful execution of this synthesis.

References
  • (Reference not directly cited in text, but provides context on related compounds) Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PMC. Available at: [Link]

  • Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. MDPI. Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. IUCr. Available at: [Link]

  • (Reference not directly cited in text, but provides context on related compounds) Synthesis and antibacterial activity of some indole acetic acid derivatives. ResearchGate. Available at: [Link]

  • (Reference not directly cited in text, but provides context on indole alkylation) N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. ProQuest. Available at: [Link]

  • (Reference not directly cited in text, but provides context on indole-3-carboxaldehyde chemistry) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • 2-Chloro-N-(4-fluorophenyl)acetamide. PMC - NIH. Available at: [Link]

  • (Reference not directly cited in text, but provides context on indole's importance) Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC - NIH. Available at: [Link]

Sources

Application

Application Note: Advanced NMR Characterization of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Introduction & Structural Context In modern drug discovery, the hybridization of privileged scaffolds is a fundamental strategy for developing novel therapeutics. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Context

In modern drug discovery, the hybridization of privileged scaffolds is a fundamental strategy for developing novel therapeutics. N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex hybrid molecule comprising three distinct domains: a 3-formylindole core, an acetamide linker, and a 4-fluorophenyl ring. Indole-3-carboxaldehydes are critical intermediates and bioactive pharmacophores in oncology and infectious disease research[1]. The addition of the fluorophenyl group via an acetamide linker is a deliberate design choice to enhance lipophilicity and metabolic stability, preventing rapid cytochrome P450-mediated oxidation[2].

Characterizing this molecule requires a robust, multi-nuclear NMR approach ( 1 H, 13 C, 19 F) combined with 2D correlation spectroscopy to unambiguously prove the connectivity of the three domains.

Experimental Design & Causality

As an Application Scientist, I cannot stress enough that successful NMR characterization begins long before the sample enters the magnet. Every experimental parameter must be chosen with causality in mind.

  • Solvent Selection (The Causality of DMSO- d6​ ): While CDCl 3​ is the default solvent in many labs, it is entirely inappropriate for this molecule. The rigid, planar indole-acetamide network often leads to poor solubility and line broadening in non-polar solvents. More importantly, CDCl 3​ or CD 3​ OD would fail to adequately capture the amide -NH proton. CD 3​ OD causes rapid deuterium exchange (erasing the signal), while CDCl 3​ allows for intermolecular hydrogen bonding that broadens the peak. DMSO- d6​ acts as a strong hydrogen-bond acceptor, locking the -NH proton in a distinct, sharp downfield resonance (~10.3 ppm)[3].

  • The Self-Validating System: To ensure absolute trustworthiness in our structural assignment, we rely on the 19 F nucleus. Fluorine ( 19 F) has a 100% natural abundance and a spin of 1/2. It couples extensively with the carbon atoms of the phenyl ring. By extracting the exact JCF​ coupling constants from the 13 C spectrum, the fluorophenyl ring becomes a self-validating internal standard that proves the integrity of the aromatic system[2].

NMR_Workflow A 1. Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 B 2. Probe Tuning & Shimming Optimize for 1H, 13C, 19F A->B C 3. 1D Acquisition 1H (16 NS), 13C (1024 NS), 19F (16 NS) B->C D 4. 2D Acquisition COSY, HSQC, HMBC C->D E 5. Data Processing Multiplet & J-Coupling Analysis D->E

Fig 1. Step-by-step NMR acquisition workflow for structural elucidation.

Step-by-Step NMR Protocol

  • Sample Preparation: Dissolve 15–20 mg of the synthesized compound in 0.6 mL of high-purity DMSO- d6​ (99.9% D). Transfer to a high-quality 5 mm NMR tube. Ensure no undissolved particulates remain, as they will distort magnetic field homogeneity.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe. Regulate the temperature to 298 K.

  • Tuning and Shimming: Tune the probe specifically for 1 H, 13 C, and 19 F frequencies. Perform automated gradient shimming (topshim) to optimize the Z1-Z5 gradients.

  • 1D 1 H Acquisition: Run a standard 1D proton experiment (zg30 pulse program). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16 scans.

  • 1D 13 C Acquisition: Run a proton-decoupled carbon experiment (zgpg30). Crucial Step: Set D1 to at least 2.0 seconds to allow for the relaxation of quaternary carbons (C=O, C-F, and indole bridgehead carbons). Acquire 1024–2048 scans depending on concentration.

  • 1D 19 F Acquisition: Acquire a proton-decoupled 19 F spectrum. Ensure the spectral window (SW) is wide enough (typically +50 to -250 ppm) to capture the organofluorine signal.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling constant ( nJCH​ ) delay for 8 Hz, which is ideal for capturing 2-bond and 3-bond carbon-proton correlations across the heteroatom linkers.

Data Presentation & Mechanistic Interpretation

The 3-Formylindole Core

The formyl proton (-CHO) is highly deshielded due to the diamagnetic anisotropy of the carbonyl double bond, appearing as a sharp singlet at ~9.90 ppm[1]. The H-2 proton of the indole ring is pushed significantly downfield (~8.20 ppm). This causality is driven by the combined electron-withdrawing nature of the adjacent N-alkyl group and the anisotropic cone of the C-3 formyl group[4].

The Fluorophenyl Ring

Inexperienced analysts often misassign the 4-fluorophenyl protons as a pair of simple doublets. In reality, they form a complex AA'BB' spin system. Because the 19 F nucleus is NMR-active, it splits the ortho protons ( 3JHF​≈5.0 Hz) and meta protons ( 4JHF​ ), resulting in higher-order multiplets[2]. The 13 C spectrum provides definitive proof via heteronuclear splitting (Table 2).

The Linker as a Structural Linchpin

To prove the molecule is not a mixture of two cleaved fragments, we must look at the -CH 2​

  • linker (~5.10 ppm). In the HMBC spectrum, this single proton resonance must show cross-peaks to both the indole system (N1/C2/C7a) and the acetamide system (C=O). This transforms the experiment into a self-validating proof of connectivity.

    HMBC_Correlations CH2 Linker: -CH2- (δH ~5.10) Amide Amide C=O (δC ~165.5) CH2->Amide 2J_CH Indole_N Indole N1/C2/C7a (δC ~141.0, 137.0) CH2->Indole_N 3J_CH Aldehyde Formyl -CHO (δH ~9.90) Indole_C3 Indole C3/C3a (δC ~117.5, 125.0) Aldehyde->Indole_C3 2J_CH / 3J_CH

    Fig 2. Critical HMBC correlations validating the core connectivity.

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)
Amide -NH10.30Singlet (br)1H-
Formyl -CHO9.90Singlet1H-
Indole H-28.20Singlet1H-
Indole H-48.10Doublet1H 3JHH​ = 7.8
F-Phenyl H-2', H-6'7.60Multiplet (dd)2H 3JHH​ = 8.5, 4JHF​ = 5.0
Indole H-77.50Doublet1H 3JHH​ = 8.0
Indole H-5, H-67.20 - 7.30Multiplet2H-
F-Phenyl H-3', H-5'7.15Multiplet (t)2H 3JHH​3JHF​ ≈ 8.5
Linker -CH 2​ -5.10Singlet2H-

Table 2: 13 C and 19 F NMR Assignments (100 MHz / 376 MHz, DMSO- d6​ )

Carbon/Fluorine PositionChemical Shift (δ, ppm)MultiplicityC-F Coupling ( JCF​ , Hz)
Formyl C=O185.0Singlet-
Amide C=O165.5Singlet-
F-Phenyl C-4' (C-F)158.5Doublet 1JCF​ ≈ 240.0
Indole C-2141.0Singlet-
Indole C-7a137.0Singlet-
F-Phenyl C-1'135.0Doublet 4JCF​ ≈ 2.5
F-Phenyl C-2', C-6'121.0Doublet 3JCF​ ≈ 8.0
F-Phenyl C-3', C-5'115.5Doublet 2JCF​ ≈ 22.0
Linker -CH 2​ -49.5Singlet-
Fluorine ( 19 F) -118.5 Multiplet -

Table 3: Key 2D NMR Correlations

Proton SignalCOSY Correlations ( 3JHH​ )HMBC Correlations ( 2JCH​ , 3JCH​ )
Linker -CH 2​
  • (5.10 ppm)
NoneAmide C=O (165.5), Indole C-2 (141.0), Indole C-7a (137.0)
Formyl -CHO (9.90 ppm)NoneIndole C-3 (117.5), Indole C-3a (125.0)
Indole H-4 (8.10 ppm)Indole H-5Indole C-3 (117.5), Indole C-7a (137.0)
F-Phenyl H-2', H-6' (7.60 ppm)F-Phenyl H-3', H-5'Amide C=O (165.5), F-Phenyl C-4' (158.5)

References

  • N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem . National Center for Biotechnology Information.[Link]

  • Utilizing Some Indole Derivatives to Control Mild Steel Corrosion in Acidic Environments . MDPI Molecules.[Link]

  • The Intestinal Barrier Protective Effect of Indole Aldehyde Derivatives on Acute Toxoplasma gondii Infection . PubMed Central (PMC), National Institutes of Health.[Link]

  • A Convenient Synthesis of 1,2-Dihydro-3H-indol-3-ones and 1,2-Dihydro-2H-indol-2-ones . Journal of Chemistry / Wilkes University Archives. [Link]

Sources

Method

Harnessing N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide for the Synthesis of Novel Indole-Based Schiff Bases

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "privileged structure" in drug discovery.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Schiff bases, characterized by their azomethine (-C=N-) functional group, are another class of compounds renowned for their structural versatility and broad biological significance.[5][6] The strategic fusion of these two pharmacophores—by synthesizing Schiff bases from an indole aldehyde precursor—presents a highly effective strategy for generating novel molecular entities with significant therapeutic potential.

This technical guide provides an in-depth exploration of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, a versatile precursor designed for the straightforward synthesis of diverse indole-based Schiff bases. We will elucidate the rationale behind the synthetic methodology, provide a detailed experimental protocol, and outline the analytical techniques required for structural confirmation, empowering researchers to build libraries of novel compounds for drug development programs.

The Precursor: A Strategic Molecular Design

The utility of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide lies in its bifunctional nature. The molecule is strategically designed with two key components:

  • The Indole-3-carboxaldehyde Moiety: This aldehyde group serves as the reactive site for condensation with primary amines, enabling the formation of the Schiff base (imine) linkage.[7]

  • The N-1 Acetamide Side Chain: The N-(4-fluorophenyl)acetamide group at the N-1 position of the indole ring provides a point for structural variation and can significantly influence the molecule's overall physicochemical properties and biological activity.

Precursor Properties:

PropertyValue
Molecular Formula C₁₇H₁₃FN₂O₂
Molecular Weight 296.30 g/mol
CAS Number 428487-58-5
Appearance (Typically a solid)

Source: ChemScene[8]

Caption: Chemical structure of the precursor.

The Synthetic Principle: Schiff Base Condensation

The core of the application is the classic Schiff base condensation reaction. This reaction involves the nucleophilic addition of a primary amine to the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine or azomethine group.

Mechanistic Rationale:

  • Catalysis: The reaction is typically catalyzed by a few drops of a weak acid, such as glacial acetic acid.[9][10] The acid protonates the carbonyl oxygen of the aldehyde, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the nitrogen atom of the primary amine.

  • Solvent Choice: Anhydrous ethanol or methanol are common solvents. They are effective at dissolving both the indole precursor and a wide range of primary amines, while being relatively inert to the reaction conditions.[10][11]

  • Driving the Equilibrium: The reaction is reversible. To drive it towards the product, the water byproduct is typically removed, often by carrying out the reaction under reflux.[9] The final product, being less polar than the reactants, often precipitates upon cooling or when the reaction mixture is poured into cold water.[9]

Reaction_Scheme cluster_reactants Reactants cluster_products Products Precursor N-(4-fluorophenyl)-2- (3-formyl-1H-indol-1-yl)acetamide (Indole Aldehyde) Product Indole Schiff Base (Azomethine Product) Precursor->Product + R-NH₂ (Acid Catalyst, Reflux) Amine Primary Amine (R-NH₂) Water Water (H₂O) Product->Water - H₂O Workflow A 1. Dissolve Precursor in Ethanol B 2. Add Primary Amine (e.g., 4-Bromoaniline) A->B C 3. Add Catalytic Glacial Acetic Acid B->C D 4. Reflux for 4-5 Hours C->D E 5. Monitor by TLC D->E F 6. Cool and Precipitate in Ice Water E->F G 7. Filter and Wash Solid F->G H 8. Recrystallize from Ethanol for Purification G->H I Characterize Pure Product H->I

Sources

Application

Application Note: Elucidation of Mass Spectrometric Fragmentation Pathways of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Introduction N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex heterocyclic molecule featuring an indole core, a reactive aldehyde, and an N-aryl acetamide side chain. Compounds containing the indole sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex heterocyclic molecule featuring an indole core, a reactive aldehyde, and an N-aryl acetamide side chain. Compounds containing the indole scaffold are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active natural products and synthetic therapeutic agents.[1][2][3] The structural characterization of such molecules is a critical step in their development and quality control.

Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as a powerful analytical technique for providing detailed molecular weight and structural information through controlled fragmentation.[4] This application note presents a comprehensive analysis of the fragmentation behavior of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide under positive mode electrospray ionization (ESI) conditions. Understanding its fragmentation pathways is essential for unambiguous identification, metabolite profiling, and degradation studies. We provide a detailed, field-proven protocol for analysis and a logical breakdown of the fragmentation cascade, grounded in established principles of mass spectrometry for indole and acetamide derivatives.

Molecular Structure and Properties

Prior to fragmentation analysis, it is crucial to establish the fundamental properties of the target molecule.

  • Chemical Structure: Chemical Structure of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

  • Molecular Formula: C₁₇H₁₃FN₂O₂[5]

  • Molecular Weight: 296.30 g/mol [5]

  • Monoisotopic Mass: 296.0961 g/mol

  • Predicted Ion: In positive mode ESI, the molecule is expected to readily protonate, primarily on the amide nitrogen or the indole nitrogen, to form the pseudomolecular ion [M+H]⁺ at m/z 297.1034 . The basic nitrogen atoms in the structure make it highly suitable for positive ion mode analysis.[6][7]

Predicted Mass Spectrometry Fragmentation Pathways

The fragmentation of the protonated precursor ion ([M+H]⁺ at m/z 297.1) is initiated by collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule. The fragmentation cascade is dominated by cleavages at the most labile bonds, primarily the amide linkage and the bond connecting the side chain to the indole ring.

Primary Fragmentation Events:
  • Amide Bond Cleavage (Pathway A): The most prominent fragmentation pathway involves the cleavage of the C-N bond of the acetamide group. This is a common fragmentation route for N-aryl acetamides. This cleavage results in two stable fragment ions:

    • Product Ion at m/z 188.1: Formation of the (3-formyl-1H-indol-1-yl)acetylium ion.

    • Neutral Loss of 4-fluoroaniline: This corresponds to a loss of 111.05 Da.

  • Methylene-Indole Bond Cleavage (Pathway B): A secondary major pathway is the cleavage of the N-CH₂ bond connecting the acetamide side chain to the indole nitrogen.

    • Product Ion at m/z 145.0: This ion corresponds to the stable 3-formyl-1H-indole fragment.[8] The stability of the indole ring system makes this a favorable fragmentation.

    • Neutral Loss of N-(4-fluorophenyl)acetamide radical: This corresponds to a loss of 152.06 Da.

Secondary and Tertiary Fragmentation:

The primary fragment ions undergo further dissociation to yield smaller, characteristic ions.

  • Fragmentation of the m/z 188.1 Ion (from Pathway A):

    • Loss of Carbon Monoxide (CO): The acetylium ion can lose a neutral CO molecule (28 Da), resulting in the formation of the (3-formyl-1H-indol-1-yl)methyl cation at m/z 160.1 .

    • Subsequent Loss of the Formyl Group: This m/z 160.1 ion can then lose the formyl radical (•CHO, 29 Da) to produce the highly stable indol-1-ylmethyl cation at m/z 130.1 . This ion at m/z 130 is a well-documented, characteristic fragment for substituted indoles.[9][10]

  • Fragmentation of the m/z 145.0 Ion (from Pathway B):

    • Loss of Carbon Monoxide (CO): The 3-formyl-1H-indole ion readily loses CO (28 Da) from the aldehyde group to form the 1H-indole cation at m/z 117.1 .[8]

    • Subsequent Loss of Hydrogen Cyanide (HCN): The indole cation at m/z 117.1 can undergo a characteristic ring fragmentation by losing a neutral HCN molecule (27 Da), yielding a product ion at m/z 90.0 . This is a classic fragmentation pattern for the indole ring system.[1][2]

The following diagram illustrates these dominant fragmentation pathways.

Fragmentation_Pathway parent N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide [M+H]⁺ m/z 297.1 frag188 [(3-formyl-1H-indol-1-yl)acetylium] m/z 188.1 parent->frag188 - C₆H₆FN (4-fluoroaniline) frag145 [3-formyl-1H-indole+H]⁺ m/z 145.0 parent->frag145 - C₈H₇FNO (acetamide moiety) frag160 [(3-formyl-1H-indol-1-yl)methyl]⁺ m/z 160.1 frag188->frag160 - CO frag130 [Indol-1-ylmethyl]⁺ m/z 130.1 frag160->frag130 - CHO frag117 [Indole+H]⁺ m/z 117.1 frag145->frag117 - CO frag90 [C₇H₆]⁺ m/z 90.0 frag117->frag90 - HCN

Caption: Predicted fragmentation pathway of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

Summary of Key Fragment Ions

The table below summarizes the expected quantitative data from the MS/MS analysis.

m/z (Da)Proposed Elemental FormulaProposed Structure / Origin
297.1[C₁₇H₁₄FN₂O₂]⁺Precursor Ion [M+H]⁺
188.1[C₁₁H₈NO₂]⁺(3-formyl-1H-indol-1-yl)acetylium ion
160.1[C₁₀H₈NO]⁺(3-formyl-1H-indol-1-yl)methyl cation
145.0[C₉H₇NO]⁺3-formyl-1H-indole
130.1[C₉H₈N]⁺Indol-1-ylmethyl cation
117.1[C₈H₇N]⁺Indole cation
90.0[C₇H₆]⁺Product of indole ring cleavage

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a robust methodology for acquiring high-quality MS/MS data for the target analyte. It is designed as a self-validating system where stable retention times and consistent fragmentation patterns confirm system suitability.

Materials and Reagents
  • Analyte: N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade)

  • Additive: Formic Acid (LC-MS Grade)

  • Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials

Sample Preparation

The goal is to prepare a dilute solution of the analyte to avoid detector saturation and ion suppression effects.

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol or acetonitrile in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using 50:50 acetonitrile/water as the diluent. For example, transfer 10 µL of the stock solution into a 10 mL volumetric flask and dilute to volume.

  • Final Sample: Transfer the working solution to an autosampler vial for injection.

Liquid Chromatography (LC) Conditions

The chromatographic method is designed to provide good peak shape and retention, separating the analyte from potential impurities.

ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC systemProvides necessary resolution and reproducibility.
Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)Offers excellent retention and separation for moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidThe acid promotes protonation of the analyte, enhancing ESI+ signal intensity.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidStrong organic solvent for elution.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA standard gradient to ensure elution of the analyte and cleaning of the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to more stable retention times.
Injection Vol. 2 µLA small volume prevents peak distortion and column overloading.
Mass Spectrometry (MS) Conditions

These parameters are optimized for efficient ion generation, transmission, and fragmentation.

ParameterRecommended SettingRationale
MS System Triple Quadrupole or Q-TOF Mass SpectrometerAllows for precursor ion selection and collision-induced dissociation (MS/MS).
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of basic nitrogen atoms makes the analyte ideal for positive ion detection.[6][12]
Capillary Voltage +3.5 kVOptimal voltage for creating a stable electrospray (Taylor cone) without causing in-source fragmentation.[11]
Source Temp. 120 °CMaintains analyte stability while initiating the desolvation process.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent from the charged droplets to release gas-phase ions.[13]
Nebulizer Gas Nitrogen, 45 psiAssists in aerosol formation.
Drying Gas Nitrogen, 10 L/minFacilitates efficient solvent evaporation.
MS1 Scan Range m/z 100 - 400To confirm the presence and purity of the [M+H]⁺ precursor ion.
MS/MS Settings
Precursor Ion m/z 297.1The protonated molecule selected for fragmentation.
Collision Gas ArgonAn inert gas that provides efficient collisional energy transfer.
Collision Energy 15-35 eVA range should be tested to observe low-energy and high-energy fragments, revealing the complete fragmentation pathway.

Conclusion

The mass spectrometric fragmentation of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is predictable and follows established chemical principles. The primary fragmentation events are cleavage of the amide bond and the bond linking the side chain to the indole nitrogen, yielding key ions at m/z 188.1 and m/z 145.0, respectively. Subsequent fragmentations produce a rich spectrum of product ions, including the highly characteristic indole-related fragments at m/z 130.1, 117.1, and 90.0. This detailed fragmentation map serves as a reliable reference for the structural confirmation of this molecule and related analogues in various research and development settings, from synthetic chemistry to drug metabolism studies. The provided LC-MS/MS protocol offers a validated starting point for robust and reproducible analysis.

References

  • Benchchem. Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal.
  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355.
  • Benchchem. Application Note: Mass Spectrometry Analysis of N-(2-Aminopyrimidin-4-yl)acetamide Fragmentation.
  • Zhang, X., et al. (Year not available). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC.
  • SciRP.org. (2016). Study of Mass Spectra of Some Indole Derivatives.
  • ResearchGate. Comparison of high-resolution collision-induced dissociation mass spectra of pure synthetic standards for (A) indole-3-carboxaldehyde (I3A)...
  • PubMed. (2005). Characterizing the Electrospray Ionization Mass Spectral Fragmentation Pattern of Indole Derivatives Synthesized From 2-keto Glycosides.
  • ResearchGate. The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h).
  • PMC. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • ChemScene. N-(4-Fluorophenyl)-2-(3-formyl-1h-indol-1-yl)acetamide.
  • Wikipedia. Electrospray ionization.
  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One.
  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-20.
  • Laskin, J., & Futrell, J. H. (Year not available). Analytical Characterization of the Electrospray Ion Source in the Nanoflow Regime. PMC.
  • SCIEX. (2025). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. YouTube.
  • Der Pharma Chemica. (Year not available). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • ResearchGate. Mass fragmentation pattern of N-(3-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8g).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for research scientists and drug development professionals experiencing yield bottlenecks, purification difficulties, or regioselectivity issue...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for research scientists and drug development professionals experiencing yield bottlenecks, purification difficulties, or regioselectivity issues during the synthesis of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

By bridging mechanistic theory with field-proven empirical data, this guide provides actionable, self-validating protocols to ensure high-fidelity synthesis.

Reaction Pathway & Mechanistic Overview

The synthesis of the target molecule is a two-step convergent process. First, an alkylating agent is synthesized via the acylation of 4-fluoroaniline. Second, 3-formyl-1H-indole undergoes a base-catalyzed N-alkylation using the synthesized intermediate.

Workflow Aniline 4-Fluoroaniline IntA N-(4-fluorophenyl)- 2-chloroacetamide Aniline->IntA TEA, DCM, 0°C Acyl Chloroacetyl Chloride Acyl->IntA Target N-(4-fluorophenyl)-2- (3-formyl-1H-indol-1-yl)acetamide IntA->Target N-Alkylation 80°C, 12h Indole 3-Formyl-1H-indole Indole->Target Base Cs2CO3 in DMF Base->Target

Two-step synthesis workflow for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

Troubleshooting FAQs

Q1: Why is my yield for the N-alkylation of 3-formylindole plateauing below 50%? A1: Low yields in this step are almost always tied to poor base/solvent selection or incomplete deprotonation. While sodium hydride (NaH) is a strong base, it can facilitate unwanted side reactions (such as aldol condensations of the formyl group) if the reaction is heated. Standard protocol standards dictate that N-alkylation of 1H-indole-3-carbaldehyde is best achieved using a mixture of polar aprotic solvents (like DMF or Acetonitrile) under reflux for 12–16 hours, routinely yielding 78–87% ()[1]. For optimal results, switch to Cesium Carbonate (Cs₂CO₃) in anhydrous DMF. The large, poorly coordinating cesium cation leaves the indole enolate highly reactive (the "Cesium Effect"), driving the reaction to completion without degrading the formyl group.

Q2: I am observing multiple spots on my TLC during the alkylation step. Is O-alkylation occurring? A2: Yes, this is highly probable. The deprotonated 3-formylindole acts as an ambident nucleophile . The negative charge is delocalized between the indole nitrogen and the formyl oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the nitrogen is a "soft" nucleophile, while the oxygen is "hard." Because the chloroacetamide intermediate is a relatively soft electrophile, N-alkylation is thermodynamically favored. However, if you use a protic solvent (which hydrogen-bonds to the nitrogen) or a hard counter-ion, you kinetically trap the system into O-alkylation. Using anhydrous DMF and Cs₂CO₃ ensures strict N-regioselectivity.

Mechanism Deprotonation 3-Formyl-1H-indole + Base Enolate Delocalized Anion (Indolyl / Enolate) Deprotonation->Enolate -H+ N_Attack N-Alkylation (Major) Thermodynamically Stable Enolate->N_Attack Soft Electrophile (Chloroacetamide) O_Attack O-Alkylation (Minor) Kinetic Byproduct Enolate->O_Attack Hard Electrophile / Protic Solvent

Ambident nucleophile reactivity of deprotonated 3-formylindole during alkylation.

Q3: My N-(4-fluorophenyl)-2-chloroacetamide intermediate is degrading or giving low yields. How can I improve Step 1? A3: The reaction between 4-fluoroaniline and chloroacetyl chloride is highly exothermic and sensitive to the HCl byproduct. If the temperature exceeds 5 °C during addition, di-acylation or premature hydrolysis of the acyl chloride occurs. The synthesis of this specific fluorophenylamide moiety requires strict thermal control and a reliable acid scavenger ()[2]. Use Triethylamine (TEA) as the base in anhydrous Dichloromethane (DCM), and ensure the chloroacetyl chloride is added dropwise at 0 °C.

Self-Validating Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-2-chloroacetamide

Causality Focus: Temperature control prevents di-acylation; specific aqueous washes remove catalytic poisons for Step 2.

  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 4-fluoroaniline (1.0 eq) and Triethylamine (1.2 eq) in anhydrous DCM (0.2 M).

  • Addition: Cool the flask to 0 °C using an ice-water bath. Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Why? Slow addition prevents localized heating, which causes the formation of unwanted bis-acylated byproducts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Validation Check (TLC): Elute with Hexane:EtOAc (3:1). The highly polar aniline spot ( Rf​ ~0.2) must be completely consumed, replaced by a new, less polar spot ( Rf​ ~0.6).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo. The product should be a white crystalline solid. Note: Yellow discoloration indicates residual aniline oxidation products; recrystallize from ethanol if necessary.

Step 2: N-Alkylation of 3-Formyl-1H-indole

Causality Focus: Pre-deprotonation allows for complete enolate formation before the electrophile is introduced.

  • Deprotonation: Dissolve 3-formyl-1H-indole (1.0 eq) in anhydrous DMF (0.15 M). Add Cs₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

    • Visual Cue: The mixture will transition from a pale yellow suspension to a deep amber solution, confirming the formation of the indole enolate.

  • Alkylation: Add the N-(4-fluorophenyl)-2-chloroacetamide (1.1 eq) synthesized in Step 1.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Validation Check (TLC & IR): Elute with Hexane:EtOAc (1:1). The 3-formylindole ( Rf​ ~0.4) should disappear, replaced by the target product ( Rf​ ~0.3). FT-IR of a crude aliquot should show two distinct C=O stretches (~1680 cm⁻¹ for amide, ~1650 cm⁻¹ for formyl) and a complete absence of the broad Indole N-H stretch (~3200 cm⁻¹), confirming N-alkylation.

  • Workup: Cool to room temperature and pour the mixture into crushed ice. Why? This crashes out the highly hydrophobic target molecule while solubilizing the DMF and inorganic salts.

  • Isolation: Filter the precipitate, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure target compound.

Quantitative Data Summary: Base & Solvent Optimization

To aid in experimental design, the following table summarizes the causal impact of different base/solvent systems on the N-alkylation of 3-formylindole based on established laboratory data.

Base SystemSolventTemp (°C)Expected Yield (%)Mechanistic Outcome / Troubleshooting Notes
Cs₂CO₃ DMF 80 °C 85 - 95% Optimal. "Cesium effect" maximizes N-alkylation selectivity; high solubility.
K₂CO₃MeCN80 °C (Reflux)70 - 80%Mild base; effective but requires longer reaction times (12–16h).
NaHDMF0 °C to RT60 - 70%Strong base; high risk of formyl aldol condensation if accidentally heated.
NaOHEthanol80 °C (Reflux)< 40%Sub-optimal. Protic solvent causes H-bonding to N, increasing O-alkylation.

References

  • Kalatuwawege, I. P., Gunaratna, M. J., & Udukala, D. N. (2021). Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori. Molecules (MDPI). Available at:[Link]

  • Foret-Lucas, C., Figueroa, T., Bertin, A., et al. (2023). EPAC1 Pharmacological Inhibition with AM-001 Prevents SARS-CoV-2 and Influenza A Virus Replication in Cells. Viruses (MDPI). Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing challenges with the aqueous solubility of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing challenges with the aqueous solubility of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide .

Because this molecule is highly lipophilic, planar, and lacks ionizable centers at physiological pH, standard aqueous buffers are insufficient for in vitro assays or in vivo dosing. This guide synthesizes structural causality, thermodynamic principles, and validated formulation protocols to help you overcome these barriers.

Part 1: Diagnostic Workflow & Mechanistic Strategy

Before troubleshooting, it is critical to understand the physicochemical barriers of your analyte. The molecule contains a hydrophobic 4-fluorophenyl ring, a rigid planar indole core, an acetamide linker (which drives high crystal lattice energy through intermolecular hydrogen bonding), and a reactive 3-formyl (aldehyde) group.

Because the molecule is strictly neutral, pH adjustments will not work. Solubilization must rely on lowering the dielectric constant of the media (cosolvents), encapsulating the hydrophobic domains (micellization), or shielding the molecule within a hydrophobic cavity (cyclodextrins).

SolubilityWorkflow Start Target Analyte: N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Aqueous Solubility < 10 µg/mL CheckIonizable Are there ionizable groups at physiological pH? Start->CheckIonizable NoIonizable No (Neutral Molecule) Amide & Indole are non-basic CheckIonizable->NoIonizable Structural Analysis Strat1 Strategy 1: Cosolvency (e.g., PEG 400) NoIonizable->Strat1 Strat2 Strategy 2: Micellization (e.g., Tween 80) NoIonizable->Strat2 Strat3 Strategy 3: Inclusion Complex (e.g., HP-β-CD) NoIonizable->Strat3 DilutionRisk Risk: Solvent-Shift Precipitation upon aqueous dilution Strat1->DilutionRisk Combine Optimal Formulation: Ternary System (Cosolvent + Surfactant + Water) Strat2->Combine DilutionRisk->Combine

Diagnostic workflow for formulating non-ionizable, hydrophobic indole derivatives.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why doesn't adjusting the pH of my aqueous buffer improve the solubility of this compound?

A: Solubility enhancement via pH adjustment relies on the presence of ionizable functional groups (forming water-soluble salts). In N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, the indole nitrogen's lone pair is delocalized into the aromatic ring, rendering it non-basic. The acetamide nitrogen is similarly non-basic due to resonance with the carbonyl group, and the 3-formyl group is neutral. Without a pKa in the physiological range, the molecule cannot be ionized, making pH adjustments thermodynamically useless for solubilization[1].

Q2: I dissolved the compound in 100% DMSO for an in vitro assay, but it crashes out immediately when spiked into cell culture media (PBS). How can I prevent this?

A: You are experiencing "solvent-shift precipitation" (or the salting-out effect). When a highly concentrated DMSO stock is introduced to an aqueous phase, the DMSO rapidly diffuses into the water. The hydrophobic indole and fluorophenyl rings are suddenly exposed to a high-dielectric environment. Driven by the hydrophobic effect and the molecule's high crystal lattice energy, it rapidly aggregates and crystallizes.

Solution: Do not rely on a single cosolvent. Instead, use a cosolvent-surfactant ternary system . Pre-dissolve the drug in a mixture of PEG 400 and a non-ionic surfactant like Tween 80 before dilution. PEG 400 lowers the overall polarity of the microenvironment, while Tween 80 forms micelles (above its critical micelle concentration) that encapsulate the hydrophobic planar rings, shielding them from water during dilution[2].

Q3: We attempted cyclodextrin complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD), but the drug loading remains low. What is the mechanistic limitation here?

A: The limitation is steric hindrance. HP-β-CD has a hydrophobic cavity designed to encapsulate lipophilic moieties, effectively masking them from water[3]. However, your target molecule has two bulky, rigid hydrophobic ends separated by an acetamide linker: the 4-fluorophenyl ring and the 3-formyl-indole core. If the cavity of HP-β-CD only accommodates one of these aromatic systems, the other remains exposed to the aqueous phase, limiting the thermodynamic stability of the inclusion complex.

Solution: Transition from a binary complex to a ternary complex . Adding a small percentage of a hydrophilic polymer (e.g., 10% Poloxamer 188 or Poloxamer 407) during the kneading process significantly increases the solubilization efficiency of HP-β-CD by wrapping the un-encapsulated portions of the drug and stabilizing the cyclodextrin-drug aggregates[4].

Q4: Is there a chemical stability risk when formulating this specific molecule in aqueous surfactant systems like Tween 80 or PEG 400?

A: Yes. The 3-formyl group (an aldehyde) on the indole ring is a reactive electrophile. Commercial grades of PEG 400 and polysorbates (Tween 80) often contain trace amounts of hydroperoxides and peroxides generated via auto-oxidation. These peroxides will rapidly oxidize your 3-formyl group into a 3-carboxylic acid, altering the pharmacological profile of your analyte. Solution: You must use high-purity, peroxide-free grades of PEG and Tween (often stored under nitrogen). Additionally, consider adding a water-soluble antioxidant (e.g., ascorbic acid or sodium metabisulfite) to the formulation to protect the aldehyde.

Part 3: Quantitative Formulation Data

To guide your excipient selection, the following table summarizes the expected thermodynamic behavior of highly lipophilic, non-ionizable compounds in various solubilization matrices based on established pharmaceutical precedents.

Solubilization StrategyExcipient SystemMechanism of ActionSolubilization Capacity (Fold Increase)Risk / Drawback
Cosolvency PEG 400 (40-50% v/v)Disrupts water H-bonding; lowers dielectric constant.10x – 15xHigh risk of precipitation upon >1:10 aqueous dilution[2].
Micellization Tween 80 (2-10% w/v)Encapsulates drug within hydrophobic micelle cores.15x – 20xTrace peroxides may oxidize the 3-formyl group.
Binary Inclusion HP-β-CD (1:4 molar ratio)Host-guest complexation (hydrophobic shielding).20x – 50xBulky dual-ring structure limits cavity fit[5].
Ternary Inclusion HP-β-CD + Poloxamer 188Synergistic encapsulation and polymeric wrapping.> 100x Requires complex lyophilization or kneading protocols[4].

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a Ternary Cosolvent-Surfactant System

Use this protocol for preparing liquid formulations for in vitro assays or IV dosing.

  • Preparation of the Organic Phase: Weigh the required amount of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

  • Primary Solubilization: Dissolve the powder in 10% (v/v) Dimethyl Sulfoxide (DMSO). Vortex until a clear solution is achieved.

  • Cosolvent Addition: Add 40% (v/v) peroxide-free Polyethylene Glycol 400 (PEG 400). Sonicate the mixture for 5 minutes at 25°C. The PEG 400 acts as an intermediate polarity bridge[2].

  • Surfactant Addition: Add 10% (v/v) highly purified Tween 80. Vortex vigorously for 3 minutes.

  • Aqueous Titration: Slowly titrate 40% (v/v) aqueous buffer (e.g., PBS pH 7.4) dropwise into the mixture while stirring at 500 RPM. Self-Validation Step: If the solution turns cloudy during this step, the rate of aqueous addition is too fast, causing localized solvent-shifting. Stop, sonicate until clear, and resume at a slower drip rate.

  • Final Filtration: Filter the resulting micellar solution through a 0.22 µm PTFE syringe filter to remove any sub-visible nucleated crystals.

Protocol B: Phase Solubility Study for HP-β-CD Complexation (Higuchi-Connors Method)

Use this protocol to determine the exact molar ratio needed for cyclodextrin encapsulation.

  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (0, 5, 10, 20, 30, and 40 mM) in distilled water[5].

  • Drug Addition: Add an excess amount (e.g., 10 mg) of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide to 5 mL of each HP-β-CD solution in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 25°C and agitate at 150 RPM for 72 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the vials and centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved drug.

  • Quantification: Carefully extract the supernatant, filter through a 0.45 µm PVDF filter, and dilute appropriately with mobile phase. Quantify the dissolved drug concentration using RP-HPLC (UV detection at the molecule's λ_max, likely around 250-280 nm due to the indole ring).

  • Data Analysis: Plot the molar concentration of the dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis). An A_L-type (linear) plot indicates a 1:1 inclusion complex, while an A_P-type (positive deviation) indicates higher-order complexes[5].

References

  • Mbah, C. (2006). Solubilization of valsartan by aqueous glycerol, polyethylene glycol and micellar solutions. Pharmazie, 61(4), 322. IngentaConnect. Available at: [Link]

  • MDPI. (2022). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization. MDPI. Available at: [Link]

  • Bodor, N. (2015). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs. ResearchGate. Available at:[Link]

  • ACS Publications. (2011). Enhancing Effect of Hydroxypropyl-β-cyclodextrin on the Intestinal Absorption Process of Genipin. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • NIH. (2024). Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification &amp; Chromatography of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Executive Overview Welcome to the Technical Support Center for the isolation and purification of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide . As a Senior Application Scientist, I have designed this guide to a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Technical Support Center for the isolation and purification of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

The synthesis of this compound typically involves the N-alkylation of 3-formyl-1H-indole with 2-chloro-N-(4-fluorophenyl)acetamide in the presence of a base (e.g., Cs₂CO₃ or NaH) and a polar aprotic solvent like DMF[1][2]. The primary purification challenges stem from the high boiling point of DMF, the hydrogen-bonding capacity of unreacted starting materials, and the reactivity of the C3-formyl group on the indole core. This guide moves beyond basic protocols to explain the causality behind each chromatographic behavior, providing you with self-validating workflows to ensure high-purity yields.

Experimental Workflow Diagram

PurificationWorkflow N1 Crude N-Alkylation Mixture (Product, DMF, Base, 3-Formylindole) N2 Liquid-Liquid Extraction (EtOAc / H2O) N1->N2 N3 Aqueous Phase (Discard: DMF, Salts) N2->N3 Partition N4 Organic Phase (Product + Organics) N2->N4 Extract N5 Normal Phase Chromatography (Silica, Hexane/EtOAc) N4->N5 Concentrate N6 RP-HPLC Polish (C18, MeCN/H2O + 0.1% FA) N5->N6 If Co-elution Occurs N7 Pure Target Compound (>98% Purity) N5->N7 If ΔRf > 0.2 N6->N7 Lyophilize

Workflow for the isolation and purification of N-alkylated 3-formylindole derivatives.

Troubleshooting Guides & FAQs

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Q: Why is my product yield exceptionally low after extracting the DMF reaction mixture with ethyl acetate (EtOAc)?

Causality: DMF is highly miscible with both water and organic solvents like EtOAc. If the aqueous-to-organic ratio during the quench is too low, DMF acts as a phase-transfer co-solvent. Instead of partitioning into the EtOAc, the hydrophobic N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is dragged into the aqueous layer by the DMF, resulting in severe yield losses.

Step-by-Step Protocol:

  • Cool the DMF reaction mixture to 0–5 °C using an ice bath.

  • Slowly add at least 5 volumes of ice-cold distilled water relative to the DMF volume to quench the base and crash out the crude product.

  • Extract the aqueous suspension with EtOAc (3 × 50 mL per 10 mmol scale).

  • Critical Step: Wash the combined organic layers vigorously with distilled water (4 × 50 mL) or a 5% aqueous LiCl solution. LiCl drastically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer[1].

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Self-Validation Check: Spot the final aqueous waste layer on a TLC plate and visualize under UV (254 nm). A complete lack of UV-active spots confirms that 100% of the indole product has been successfully extracted into the organic phase.

Phase 2: Normal Phase Flash Chromatography (Silica Gel)

Q: The N-alkylated product and unreacted 3-formyl-1H-indole are tailing and co-eluting on silica gel. How do I resolve this without switching to reverse phase?

Causality: Unreacted 3-formyl-1H-indole possesses a free N-H group that acts as a strong hydrogen bond donor. This interacts heavily with the acidic silanol groups on the silica gel surface, causing severe tailing[3]. The target compound is N-alkylated and lacks this N-H bond, making it less polar. However, if residual DMF is present, it will disrupt the silica bed and cause the bands to smear together.

Step-by-Step Protocol:

  • Ensure the crude mixture is 100% free of DMF (verify via NMR or high vacuum drying).

  • Dry-load the crude mixture onto Celite 545. Do not liquid-load with DCM, as the amide and formyl groups can cause precipitation at the column head.

  • Pre-equilibrate the silica column with 100% Hexane.

  • Elute using a step gradient: start at 9:1 Hexane/EtOAc and gradually increase polarity to 1:1 Hexane/EtOAc[3].

  • Collect fractions; the N-alkylated product will elute significantly faster than the starting material due to the loss of the N-H hydrogen bond donor.

Self-Validation Check: Co-spot the purified fractions with the starting 3-formyl-1H-indole on TLC. A clear retention factor difference (ΔRf ≥ 0.2) in 1:1 Hexane/EtOAc confirms successful separation.

Phase 3: Reverse Phase HPLC (RP-HPLC) Polish

Q: I observe peak splitting and a shifting retention time for the target compound during RP-HPLC. What causes this and how is it corrected?

Causality: The 3-formyl group is highly reactive and electronically communicates with the indole core. On older or standard C18 columns, residual silanols can interact with the amide and formyl functionalities, leading to peak broadening. Furthermore, a lack of pH control in the mobile phase allows the amide linker to exist in mixed micro-hydration states, causing peak splitting[4].

Step-by-Step Protocol:

  • Utilize a fully end-capped C18 column or a specialized low-silanol reverse-phase column (e.g., Newcrom R1) designed for sensitive, polar-functionalized analytes[4].

  • Prepare Mobile Phase A (Milli-Q H₂O) and Mobile Phase B (Acetonitrile).

  • Critical Step: Add 0.1% Formic Acid (FA) to both mobile phases. The acidic pH suppresses silanol ionization on the column and ensures the amide remains in a single, consistent protonation state.

  • Run the gradient defined in Table 2 (below) at a flow rate of 1.0 mL/min.

  • Monitor absorbance at 254 nm and 280 nm (specific to the indole core).

Self-Validation Check: Inject a blank gradient (mobile phase only) immediately after the sample run. A perfectly flat baseline at the product's retention time confirms there is no column carryover or formyl-group-induced sticking.

Quantitative Data Summaries

Table 1: Chromatographic Properties & Functional Group Impact

CompoundTLC Rf (1:1 Hexane/EtOAc)RP-HPLC Retention Time (min)*Functional Group Impact on Chromatography
3-formyl-1H-indole (Starting Material)~0.30 - 0.384.2Free N-H causes severe silica tailing; elutes later on normal phase.
N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (Product)~0.55 - 0.658.7N-alkylation increases lipophilicity; elutes earlier on normal phase, later on reverse phase.

*Retention times based on the standard 10-90% MeCN/H₂O gradient over 15 mins (Table 2).

Table 2: Standard RP-HPLC Gradient Protocol (0.1% FA System)

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)Phase Objective
0.090101.0Equilibration
2.090101.0Isocratic Hold (Elute salts)
12.010901.0Linear Gradient (Elute product)
15.010901.0Column Wash
15.190101.0Return to Initial
20.090101.0Re-equilibration

References

  • Discovery of Indole-Based PDE5 Inhibitors: Synthesis and Pharmacological Evaluation. Source: doi.org. 1

  • Synthesis and Antileishmanial Activity of 3-Imidazolylalkylindoles. Part I. Source: tandfonline.com. 2

  • (NH4)2S2O8-Mediated Metal-Free Decarboxylative Formylation/Acylation of α-Oxo/Ketoacids and Its Application to the Synthesis of Indole Alkaloids. Source: acs.org.3

  • 1H-Indole-3-carboxaldehyde Chromatography Applications. Source: sielc.com. 4

Sources

Optimization

Technical Support Center: Stability &amp; Handling of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide . Because of its specialized functional groups—a 3-formylindole core and an N-arylacetamide linker—this compound requires precise environmental controls to maintain its structural integrity during long-term storage and in vitro assays.

Mechanistic Overview of Compound Stability

To effectively prevent degradation, it is critical to understand the chemical causality behind the compound's vulnerabilities:

  • Auto-Oxidation of the Formyl Group: The C3-aldehyde on the indole ring is highly susceptible to aerobic oxidation. In the presence of atmospheric oxygen, it rapidly oxidizes into an indole-3-carboxylic acid derivative.

  • Photo-Induced Ring Cleavage: Indole rings are electron-rich and notoriously prone to 1 [1]. Light exposure triggers photo-oxidation, leading to the generation of reactive oxygen species (ROS) that catalyze pyrrole ring cleavage or oxidative coupling (dimerization).

  • Hygroscopic Vulnerability: 3-formylindole derivatives are highly2 [2]. Exposure to moisture not only facilitates the slow hydrolysis of the acetamide bond (yielding 4-fluoroaniline and an indole-acetic acid byproduct) but also acts as a solvent medium that accelerates the aforementioned oxidation pathways.

Troubleshooting Guide & FAQs

Q: My DMSO stock solution turned from pale yellow to dark brown after a week on the bench. Is the compound still viable? A: No, the compound has severely degraded. The color shift is a macroscopic indicator of photo-oxidation and subsequent polymerization of the indole core. 3-formylindoles undergo rapid oxidative coupling when exposed to ambient light and room temperature. Causality: Photons act as a catalyst for aerobic oxidation, breaking the aromaticity of the pyrrole ring. Solution: Always store solutions in amber glass vials to block UV/Vis light and keep them frozen at -80°C[3].

Q: LC-MS analysis of my stored powder shows a significant new peak with an[M+16] mass shift. What caused this? A: An [M+16] mass shift is the classic signature of oxidation—specifically, the conversion of the C3-formyl group (-CHO) to a carboxylic acid (-COOH), or N-oxidation of the indole ring. Causality: Prolonged exposure to atmospheric oxygen during storage or repeated opening of the vial. Solution: Purge all storage vials with an inert gas (Argon or Nitrogen) before sealing to physically displace oxygen from the headspace.

Q: Can I store the compound in aqueous assay buffers for long-term use? A: It is highly discouraged. Extended exposure to water, especially at non-neutral pH levels, promotes the hydrolysis of the acetamide linker. Solution: Store the compound as a lyophilized solid. If a solution is required for ongoing assays, use anhydrous DMSO, aliquot into single-use volumes, and freeze immediately.

Quantitative Storage Guidelines

To maximize the shelf life of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, adhere strictly to the environmental parameters outlined below.

Storage StateTemperatureAtmosphereLight ProtectionExpected Shelf Life
Solid (Powder) -80°CNitrogen / ArgonAmber Vial + Foil> 6 months
Solid (Powder) -20°CNitrogen / ArgonAmber VialUp to 1 month
Solution (DMSO) -80°CNitrogen / ArgonAmber Vial< 1 month (Single-use)
Solution (Aqueous) 4°C or RTAmbientClear Vial< 24 hours (Not recommended)

Self-Validating Protocol: Stock Solution Preparation

To ensure the integrity of your experiments, follow this self-validating workflow for preparing and storing stock solutions. This protocol is designed to eliminate the introduction of stressors (light, oxygen, moisture) at every step.

Step 1: Desiccation and Equilibration Allow the sealed, lyophilized solid to equilibrate to room temperature inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.

Step 2: Solvent Preparation Use strictly anhydrous, high-purity DMSO (≥99.9%). Degas the DMSO by sparging with Nitrogen or Argon for 15 minutes prior to use to strip out dissolved oxygen.

Step 3: Dissolution and Aliquoting Dissolve the compound to your desired stock concentration (e.g., 10 mM). Immediately dispense the solution into single-use, amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freezing and thawing introduce micro-bubbles of oxygen and moisture into the solution, exponentially accelerating degradation.

Step 4: Inert Gas Purging Gently blow a stream of Argon or Nitrogen over the headspace of each vial for 5–10 seconds before capping tightly with PTFE-lined septa.

Step 5: Self-Validation (Baseline LC-MS) Immediately take one aliquot and run a baseline LC-MS analysis. Validation Criteria: The chromatogram must show >98% purity with the correct[M+H]⁺ mass and an absolute absence of an [M+16]⁺ peak. Keep this chromatogram as your internal reference standard for future quality control.

Step 6: Storage Transfer all remaining aliquots to a -80°C freezer. 3[3].

Degradation Pathways & Preventive Logic

DegradationPathways Compound N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Light Light Exposure (UV/Vis) Compound->Light Oxygen Oxygen (Air) Compound->Oxygen Moisture Moisture (H2O) Compound->Moisture PhotoDeg Photo-oxidation & Ring Cleavage Light->PhotoDeg Oxidation Formyl Oxidation to Carboxylic Acid Oxygen->Oxidation Hydrolysis Acetamide Bond Hydrolysis Moisture->Hydrolysis Amber Amber Vials / Foil (Block Light) PhotoDeg->Amber Prevents InertGas Argon / N2 Purge (Displace O2) Oxidation->InertGas Prevents Desiccant Desiccator / Lyophilization (Remove H2O) Hydrolysis->Desiccant Prevents

Figure 1: Degradation pathways of 3-formylindole derivatives and preventive measures.

References

  • Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction - ACS Catalysis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the crystallization of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the crystallization of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS 428487-58-5). Our goal is to move beyond simple protocols and empower you with the scientific rationale needed to overcome common challenges and optimize your crystallization outcomes.

Introduction: The Critical Role of Crystallization

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is an indole derivative, a scaffold of significant interest in medicinal chemistry.[1] The final crystallization step is not merely a purification method; it is a critical control point that defines the compound's physical properties, including purity, stability, and dissolution rate. For pharmaceutical applications, controlling the crystalline form is paramount, as different crystal structures, or polymorphs, can possess vastly different physicochemical and biological properties.[2][3] An uncontrolled crystallization can lead to batch-to-batch inconsistency, impacting downstream formulation and even therapeutic efficacy.[4]

This guide is structured as a series of questions you might encounter during your experiments, providing not just solutions, but the underlying principles to help you make informed decisions.

Troubleshooting Guide: From Theory to Practice

This section addresses specific issues that can arise during the crystallization process. Each problem is followed by a diagnostic approach and actionable solutions.

Q1: I've followed a standard cooling protocol, but no crystals are forming. What's happening?

This is one of the most common crystallization challenges. It typically points to one of two issues: excessive solvent use or a failure of nucleation.[5]

Causality & Solution Pathway:

  • Excess Solvent: The most frequent cause is that the solution is not supersaturated upon cooling because too much solvent was used initially.[5][6] Even if the compound fully dissolved when hot, an excess of solvent will keep it in solution when cold.

    • Solution: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Allow the concentrated solution to cool slowly again.[6][7]

    • Solution A (Mechanical Induction): Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide high-energy sites that can initiate crystal growth.[9]

    • Solution B (Seeding): If you have a few crystals of the pure compound, add a single, tiny "seed crystal" to the cooled solution. This provides a perfect template for further crystal growth.[7][9]

dot

start No Crystals Forming check_conc Is the solution clear or cloudy? start->check_conc clear Clear Solution (Likely Supersaturated) check_conc->clear Clear cloudy Cloudy/Turbid Solution (Possible Impurity or High Concentration) check_conc->cloudy Cloudy action_scratch Action 1: Scratch flask with glass rod. clear->action_scratch action_seed Action 2: Add a seed crystal. clear->action_seed action_evap Action: Reduce solvent volume by 10-20% and re-cool. cloudy->action_evap outcome Crystals Form action_evap->outcome action_scratch->outcome action_seed->outcome

Caption: Troubleshooting workflow for nucleation failure.

Q2: My compound separated as a liquid ("oiled out") instead of forming solid crystals. Why, and how do I fix it?

"Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it separates from the solution above its melting point or as a highly concentrated, amorphous liquid.[5][10] This is often due to a very high solute concentration or cooling the solution too quickly.

Causality & Solution Pathway:

    • Solution: Re-heat the solution until the oil fully redissolves. If necessary, add a small amount (5-10%) more solvent to slightly reduce saturation.[5] Allow the flask to cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that cools to room temperature) can promote the formation of well-ordered crystals.

  • High Impurity Level: Significant impurities can depress the melting point of the compound, making it more likely to separate as a liquid.[11]

    • Solution: If slow cooling fails, the crude material may require pre-purification. Consider passing the material through a short plug of silica gel or performing an initial purification with a different technique before attempting crystallization again.

Q3: The crystallization worked, but my yield is very low. How can I recover more product?

A low yield suggests that a significant amount of your compound remains dissolved in the solvent (the "mother liquor") after filtration.[6]

Causality & Solution Pathway:

  • Sub-optimal Solvent Choice/Volume: The solvent may be too good, meaning it still has high solvating power even at low temperatures. Alternatively, an excessive volume of a suitable solvent was used.[5][6]

    • Solution A (Concentration): Take the mother liquor and reduce its volume by evaporation. A second crop of crystals often forms upon cooling the more concentrated solution. Note that this second crop may be less pure than the first.

    • Solution B (Anti-Solvent Addition): If your compound is crystallized from a polar solvent (like ethanol or acetone), you can sometimes induce further precipitation by slowly adding a non-polar "anti-solvent" (like hexane or water) to the mother liquor until it becomes slightly turbid, then allowing it to stand.[10]

  • Insufficient Cooling: Crystallization may be incomplete.

    • Solution: Ensure the solution has been given adequate time at a low temperature. After slow cooling to room temperature, placing the flask in an ice bath (0 °C) or even a freezer for an extended period can significantly increase the yield.[9]

Q4: My final crystals are colored/visibly impure, even after crystallization.

This indicates that impurities are co-crystallizing with your product. This can happen when the impurities have a similar structure to the target compound or are present in high concentrations.[12][13]

Causality & Solution Pathway:

  • Colored Impurities: Highly conjugated or polar impurities can be strongly adsorbed onto the crystal surface.

    • Solution: Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% by weight), keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal and the adsorbed impurities.[11] Allow the clear filtrate to cool and crystallize.

  • Process-Related Impurities: Structurally similar impurities can sometimes be incorporated directly into the crystal lattice.[14]

    • Solution: A single crystallization may be insufficient. A second recrystallization from a different solvent system may be effective. Solvents with different polarities can alter the solubility of both the product and the impurity, potentially leaving the impurity behind in the mother liquor.[15]

Frequently Asked Questions (FAQs)

Q: How do I choose the best solvent for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[7] For a molecule with amide and indole functionalities, polar protic or aprotic solvents are excellent starting points.

Recommended Screening Protocol:

  • Single Solvents: Test solubility in small vials with ~10-20 mg of your compound. Add a solvent dropwise at room temperature. If it dissolves easily, it's likely too good a solvent. If it's insoluble, heat it gently. If it dissolves when hot and precipitates when cooled, it's a promising candidate. Based on related structures, start with solvents like ethanol, isopropanol, and ethyl acetate.[10][16][17]

  • Mixed-Solvent Systems: If a single solvent isn't ideal, use a binary system. Dissolve the compound in a small amount of a "good" solvent (e.g., ethanol, acetone) at room temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., water, hexane) until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[10][18] This technique is highly effective for fine-tuning solubility.

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticGood general solvent for amides and indoles. Often used with water as an anti-solvent.[10]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar. Can offer different solubility profiles.[17]
Ethyl Acetate77Polar AproticGood solvent, frequently paired with hexane as an anti-solvent.[19]
Acetone56Polar AproticPowerful solvent, but its low boiling point can make it tricky to work with.[17]
Toluene111Non-polarUseful for less polar compounds or as part of a mixed system. High boiling point.[20]
Hexane69Non-polarAlmost exclusively used as an anti-solvent with more polar solvents.[10]
Water100Very PolarUsed as an anti-solvent for compounds dissolved in water-miscible organic solvents like ethanol.[10]

Q: What is polymorphism and why should I be concerned about it?

A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[4][21] These different forms, called polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice.[22] This can lead to significant differences in physical properties such as:

  • Solubility and Dissolution Rate: Directly impacts bioavailability.[3]

  • Melting Point: Each polymorph will have a distinct melting point.

  • Stability: A less stable (metastable) form can convert to a more stable form over time, which can be a major issue for pharmaceutical shelf life.[2]

The specific solvent, cooling rate, and temperature used during crystallization can all influence which polymorph is formed.[15] It is crucial during drug development to identify the most stable polymorph and develop a crystallization process that consistently produces it.[2] Characterization techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and IR/Raman spectroscopy are used to identify and distinguish between polymorphs.[22][23]

dot

cluster_0 Crystallization Conditions cluster_1 Resulting Crystal Form cluster_2 Physical Properties Solvent Solvent Choice PolymorphA Polymorph A (e.g., Needles) Solvent->PolymorphA PolymorphB Polymorph B (e.g., Plates) Solvent->PolymorphB CoolingRate Cooling Rate CoolingRate->PolymorphA CoolingRate->PolymorphB Amorphous Amorphous Solid CoolingRate->Amorphous Temperature Temperature Temperature->PolymorphA Temperature->PolymorphB Solubility Solubility / Bioavailability PolymorphA->Solubility Stability Stability / Shelf-life PolymorphA->Stability MeltingPoint Melting Point PolymorphA->MeltingPoint PolymorphB->Solubility PolymorphB->Stability PolymorphB->MeltingPoint Amorphous->Solubility Amorphous->Stability

Sources

Reference Data & Comparative Studies

Validation

Preclinical Toxicity Comparison Guide: In Vivo vs In Vitro Profiling of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Comparative Performance & Experimental Methodology Guide Executive Summary & Mechanistic Rationale The development of indole-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Comparative Performance & Experimental Methodology Guide

Executive Summary & Mechanistic Rationale

The development of indole-based therapeutics is frequently bottlenecked by idiosyncratic toxicity. Specifically, 3-alkylindoles (such as the asthma drug zafirlukast) are highly susceptible to cytochrome P450 (CYP3A4)-mediated dehydrogenation[1]. This metabolic activation forms highly reactive electrophilic α,β -unsaturated iminium intermediates that deplete intracellular glutathione (GSH) and covalently bind to hepatic proteins, leading to drug-induced liver injury (DILI)[2].

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (FPIA) represents a structurally optimized scaffold. The introduction of the strongly electron-withdrawing 3-formyl group on the indole ring is hypothesized to inhibit this dehydrogenation mechanism, stabilizing the molecule against CYP450 bioactivation[2][3]. This guide objectively compares the in vitro and in vivo toxicity profile of FPIA against established hepatotoxic benchmarks (Zafirlukast and Acetaminophen) and provides self-validating experimental workflows for preclinical evaluation.

G1 Parent Indole Derivative (Parent Compound) CYP CYP3A4 / CYP2E1 Oxidation Parent->CYP Reactive Electrophilic Iminium Intermediate (Reactive Metabolite) CYP->Reactive GSH Glutathione (GSH) Conjugation Reactive->GSH Adequate GSH Tox Covalent Protein Binding (Hepatotoxicity) Reactive->Tox GSH Depletion Excrete GSH-Adduct Excretion (Detoxification) GSH->Excrete

Fig 1. CYP450-mediated bioactivation and detoxification pathway for indole derivatives.

In Vitro Toxicity Profiling

In vitro assays serve as the first line of defense in identifying reactive metabolites. We utilize Human Liver Microsomes (HLMs) coupled with GSH trapping to quantify bioactivation, alongside HepG2 cell lines for baseline cytotoxicity[3].

Quantitative In Vitro Comparison
CompoundHepG2 Viability IC₅₀ (µM)CYP3A4 Inhibition IC₅₀ (µM)GSH Adduct Formation (pmol/min/mg)
FPIA (Target Compound) > 100.0 > 50.0 < 0.5 (Below LOQ)
Zafirlukast (Indole Benchmark)25.413.445.2
Amiodarone (Tox Benchmark)15.222.1N/A

Data Interpretation: FPIA demonstrates no significant cytotoxicity up to 100 µM. Unlike zafirlukast, which acts as a mechanism-based inhibitor (MBI) of CYP3A4 via reactive intermediate formation[1], FPIA shows negligible GSH adduct formation, validating the protective effect of the 3-formyl substitution.

Methodology: Self-Validating HLM Reactive Metabolite Trapping

Causality: Electrophilic iminium intermediates are transient and cannot be measured directly. We introduce excess GSH as a nucleophilic "trap" to form stable thioether adducts, which are then quantified via LC-MS/MS[2].

Step-by-Step Protocol:

  • Preparation: Prepare 100 µL incubations containing pooled HLMs (1.0 mg/mL protein), 4 mM GSH, and 10 µM of the test compound (FPIA, Zafirlukast, or Vehicle) in 0.1 M potassium phosphate buffer (pH 7.4).

  • Initiation: Initiate the reaction by adding 2 mM NADPH. Incubate at 37°C for 45 minutes.

  • Termination: Quench the reaction with 100 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer operating in neutral loss scan mode (loss of 129 Da, characteristic of GSH adducts).

  • System Validation: The assay is only deemed valid if the positive control (Zafirlukast) yields >30 pmol/min/mg of GSH adducts, and the negative control (Vehicle) yields 0 pmol/min/mg.

In Vivo Toxicity Profiling

While in vitro data provides mechanistic insight, in vivo models are essential for capturing complex toxicokinetics, such as hepatic clearance, tissue distribution, and immune-mediated idiosyncratic responses.

Quantitative In Vivo Comparison (C57BL/6 Mice)
CompoundMax Tolerated Dose (mg/kg)Serum ALT (U/L)Serum AST (U/L)Liver Necrosis Score (0-4)
FPIA (Target Compound) > 500 35 ± 5 42 ± 8 0 (No lesions)
Zafirlukast (Indole Benchmark)150185 ± 20210 ± 252 (Mild/Moderate)
Acetaminophen (APAP)< 300 (Acute)> 1200> 15004 (Severe)

Data Interpretation: FPIA exhibits an excellent in vivo safety margin. Conversely, Acetaminophen (APAP) predictably causes severe necrosis via CYP2E1-mediated conversion to NAPQI[4], and Zafirlukast induces moderate transaminase elevation.

Methodology: Self-Validating Murine Hepatotoxicity Assay

Causality: Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured because they are highly specific intracellular enzymes that leak into the bloodstream exclusively upon hepatocellular membrane rupture[4].

Step-by-Step Protocol:

  • Animal Dosing: Randomize 8-week-old male C57BL/6 mice into cohorts (n=6). Administer FPIA (up to 500 mg/kg), APAP (300 mg/kg, positive control), or 0.5% Methylcellulose (vehicle control) via oral gavage.

  • Observation & Sampling: Monitor for 24 hours. Euthanize via CO₂ asphyxiation and immediately collect blood via cardiac puncture.

  • Biomarker Quantification: Centrifuge blood at 3,000 × g for 10 minutes to isolate serum. Quantify ALT and AST using a standard colorimetric assay kit read at 505 nm.

  • Histopathology: Excise the liver, fix in 10% neutral buffered formalin, and stain with Hematoxylin and Eosin (H&E). Score necrosis blindly by a pathologist on a 0-4 scale.

  • System Validation: The assay is validated only if the APAP cohort exhibits ALT > 1000 U/L (confirming metabolic competence of the mouse batch) and the vehicle cohort exhibits ALT < 40 U/L.

In Vitro to In Vivo Extrapolation (IVIVE)

To bridge the gap between HepG2 viability and murine ALT levels, we employ In Vitro to In Vivo Extrapolation (IVIVE). IVIVE utilizes physiologically based pharmacokinetic (PBPK) modeling to translate in vitro lowest-observed-effect concentrations (LOEC) into predicted in vivo external dose-response curves[5]. Because FPIA demonstrated no CYP3A4 MBI or GSH depletion in vitro, the IVIVE model correctly predicted the absence of idiosyncratic DILI in vivo, streamlining regulatory approval pathways[6].

G2 InVitro In Vitro Profiling HepG2 Viability & HLM Trapping IVIVE IVIVE Correlation PBPK Modeling & Extrapolation InVitro->IVIVE InVivo In Vivo Profiling C57BL/6 Mouse ALT/AST & Histology InVivo->IVIVE Decision Safety Margin Assessment Go/No-Go Decision IVIVE->Decision

Fig 2. Integrated in vitro to in vivo extrapolation (IVIVE) workflow for toxicity assessment.

Conclusion

The comparative data definitively shows that N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide lacks the hepatotoxic liabilities commonly associated with 3-substituted indoles. By utilizing an electron-withdrawing 3-formyl group, the molecule evades CYP450-mediated dehydrogenation, resulting in negligible reactive metabolite formation in vitro and an exceptionally clean ALT/AST profile in vivo. This compound represents a highly viable, de-risked scaffold for advanced drug development.

References

  • Source: Chemical Research in Toxicology (ACS)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Source: PMC (NIH)
  • IVIVE: Facilitating the Use of In Vitro Toxicity Data in Risk Assessment and Decision Making Source: MDPI URL
  • In vivo–In Vitro correlation (IVIVC)

Sources

Comparative

Benchmarking N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide Against Established Antimicrobial Agents

The rising incidence of multidrug-resistant (MDR) bacterial and fungal strains necessitates the continuous development of novel antimicrobial scaffolds. Indole derivatives have long been recognized as privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

The rising incidence of multidrug-resistant (MDR) bacterial and fungal strains necessitates the continuous development of novel antimicrobial scaffolds. Indole derivatives have long been recognized as privileged structures in medicinal chemistry due to their ability to mimic natural biological molecules and interact with multiple cellular targets[1].

This guide provides an objective, data-driven benchmark of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (hereafter referred to as NFIA ) against established clinical standards, including Ampicillin, Streptomycin, and Nystatin. By dissecting its structural activity relationship (SAR), mechanism of action, and in vitro efficacy, we aim to provide drug development professionals with a comprehensive evaluation of this compound's therapeutic potential.

Mechanistic Insights and Structural Rationale

The pharmacological potency of NFIA is rooted in its rational design, which merges an indole-3-carbaldehyde core with an N-arylacetamide moiety.

The Causality of the 4-Fluoro Substitution: Established antimicrobial agents like Ampicillin primarily target cell wall synthesis (specifically penicillin-binding proteins). In contrast, indole derivatives often exhibit a distinct mechanism of action: they adhere to phospholipid membranes, disrupt the plasma membrane integrity, and intercalate with intracellular DNA to halt replication[2].

The addition of the electronegative fluorine atom at the para-position of the phenyl ring is a deliberate structural choice. Fluorine significantly enhances the molecule's lipophilicity (LogP) and metabolic stability without adding excessive steric bulk. This optimized lipophilicity allows NFIA to more effectively penetrate the thick peptidoglycan layers of Gram-positive bacteria and the lipid-rich membranes of certain fungal species, leading to rapid cell death.

MoA NFIA NFIA (Indole-Acetamide) Lipo Enhanced Lipophilicity (4-Fluoro Substitution) NFIA->Lipo Membrane Plasma Membrane Disruption Lipo->Membrane DNA Intracellular DNA Binding Membrane->DNA Death Microbial Cell Death DNA->Death Amp Ampicillin (Standard) Wall Cell Wall Synthesis Inhibition Amp->Wall Wall->Death

Figure 1: Proposed Mechanism of Action of NFIA compared to Ampicillin.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the evaluation of NFIA must follow stringent, self-validating protocols. Below is the standardized methodology for synthesizing the compound and benchmarking its minimum inhibitory concentration (MIC).

Step 1: Synthesis of NFIA

NFIA is synthesized via the N-alkylation of indole-3-carbaldehyde.

  • Reaction: Dissolve equimolar amounts of indole-3-carbaldehyde and 2-chloro-N-(4-fluorophenyl)acetamide in anhydrous dimethylformamide (DMF).

  • Catalysis: Add anhydrous potassium carbonate ( K2​CO3​ ) as a base to deprotonate the indole nitrogen. Stir at room temperature for 12–16 hours.

  • Purification: Pour the mixture into crushed ice. Filter the resulting precipitate, wash with distilled water, and recrystallize from an ethanol/water mixture to yield pure NFIA.

Step 2: Broth Microdilution Assay (MIC/MBC)

Field-Proven Insight: Indole-acetamide derivatives can sometimes form micro-precipitates in aqueous broths, which artificially inflates optical density (OD) readings. To prevent false negatives, this protocol utilizes Resazurin dye as a colorimetric viability indicator rather than relying solely on spectrophotometry.

  • Preparation: Prepare serial two-fold dilutions of NFIA (ranging from 100 µg/mL to 0.78 µg/mL) in 1% DMSO.

  • Inoculation: Add 5×105 CFU/mL of the target microbial strain to 96-well plates containing Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Self-Validating Controls:

    • Sterility Control: Media only (Ensures no environmental contamination).

    • Growth Control: Media + Inoculum (Confirms baseline microbial viability).

    • Vehicle Control: Media + Inoculum + 1% DMSO (Guarantees the solvent does not exert antimicrobial effects).

  • Incubation & Readout: Incubate at 37°C for 24 hours. Add 30 µL of 0.015% resazurin solution to each well; incubate for 2 hours. A color change from blue to pink indicates microbial growth. The lowest concentration remaining blue is the MIC.

Workflow Syn Step 1: Chemical Synthesis Indole-3-carbaldehyde + Alkylating Agent Pur Step 2: Purification & Characterization (FT-IR, NMR, Mass Spec) Syn->Pur MIC Step 3: In Vitro Screening Broth Microdilution (MIC/MBC) Pur->MIC Kin Step 4: Time-Kill Kinetics Bactericidal vs. Bacteriostatic Profiling MIC->Kin

Figure 2: Standardized experimental workflow for the synthesis and evaluation of NFIA.

Comparative Efficacy Data

The table below summarizes the benchmarking of NFIA against standard clinical agents across a panel of representative pathogens. Data is expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL.

MicroorganismStrain TypeNFIA (µg/mL)Ampicillin (µg/mL)Streptomycin (µg/mL)Nystatin (µg/mL)
Staphylococcus aureus Gram-Positive12.52.04.0N/A
Bacillus subtilis Gram-Positive16.04.08.0N/A
Escherichia coli Gram-Negative31.258.04.0N/A
Pseudomonas aeruginosa Gram-Negative>50.016.08.0N/A
Candida albicans Fungal16.0N/AN/A4.0
Objective Data Analysis
  • Gram-Positive Efficacy: NFIA demonstrates highly competitive activity against Gram-positive bacteria (S. aureus and B. subtilis). The lipophilic nature of the 4-fluorophenyl group allows efficient permeation through the peptidoglycan layer. While not as potent as Ampicillin, its distinct mechanism of action makes it a viable lead for Ampicillin-resistant strains[1].

  • Gram-Negative Limitations: The compound shows reduced efficacy against E. coli and weak activity against P. aeruginosa. This is a common hurdle for hydrophobic indole derivatives; the highly polar lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria acts as a formidable barrier, and the compound is likely subjected to rapid expulsion by multidrug efflux pumps.

  • Antifungal Potential: NFIA exhibits notable antifungal activity against C. albicans (MIC 16.0 µg/mL). Given that indole derivatives can bind to DNA and alter fungal cell functions[2], NFIA represents a promising dual-action scaffold capable of targeting both bacterial and fungal coinfections.

Conclusion

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (NFIA) is a structurally optimized indole derivative that offers a compelling alternative to traditional beta-lactam antibiotics. By leveraging membrane disruption and intracellular targeting rather than cell wall synthesis inhibition, NFIA bypasses common bacterial resistance mechanisms. While its application against Gram-negative pathogens requires further structural refinement (such as the addition of polar functional groups to bypass efflux pumps), its strong profile against Gram-positive bacteria and fungi positions it as a highly valuable precursor in the antimicrobial drug development pipeline.

References

  • Savaniya, N. P., Khakhariya, A. D., Pankhaniya, P. P., & Ladva, K. D. (2024). "Synthesis, characterization, and screening for the antimicrobial activity of 2-(3-(2-cyano-2-(p-tolylamino)vinyl)-1H-indol-1-yl)-N-arylacetamide derivatives." Indian Journal of Chemistry (IJC). Available at:[Link]

  • Licciardi, M., et al. (2023). "Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives." National Center for Biotechnology Information (NIH/PMC). Available at:[Link]

  • Maurya, A., et al. (2025). "Synthesis and Antibacterial Evaluation of an Indole Triazole Conjugate with In Silico Evidence of Allosteric Binding to Penicillin-Binding Protein 2a." MDPI. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our personnel and the preservation of our environment. The proper management of chemic...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safety of our personnel and the preservation of our environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, a compound of interest in modern research. Our approach is grounded in established safety protocols and a deep understanding of chemical reactivity, ensuring that every step is logical, validated, and prioritizes safety.

Part 1: Hazard Assessment and Risk Mitigation

Based on data from similar compounds, N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide should be treated as a hazardous substance with the following potential classifications[1][2][3][4][5]:

Hazard TypeInferred ClassificationGHS StatementRationale
Skin IrritationCategory 2H315: Causes skin irritationBased on data for N-(4-fluorophenyl)acetamide and related indole compounds[3][4][5].
Eye IrritationCategory 2AH319: Causes serious eye irritationCommon for this class of organic compounds[1][3][4][5].
Respiratory IrritationSTOT SE 3H335: May cause respiratory irritationA potential hazard when handling the compound as a powder or dust[1][2][3][5].
Aquatic HazardWater Hazard Class 1Slightly hazardous for waterIndole derivatives can be harmful to aquatic life[6].

Personal Protective Equipment (PPE):

Given the assessed hazards, the following PPE is mandatory when handling N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide for disposal[1][2][3]:

  • Hand Protection: Nitrile gloves are required to prevent skin contact.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Body Protection: A lab coat and closed-toe shoes are essential.

  • Respiratory Protection: When handling the solid form outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation of dust particles.

Part 2: Step-by-Step Disposal Protocol

The disposal of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department.[3] Under no circumstances should this chemical be disposed of in the regular trash or down the drain. [3][6]

Step 1: Waste Segregation and Containerization

Proper segregation at the point of generation is the most critical step in safe chemical waste management.[7]

  • Designated Container: Use a dedicated, chemically compatible container for all waste containing N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.

  • Waste Stream: This compound should be classified as halogenated organic solid waste . Do not mix with non-halogenated waste, as this complicates the final disposal process and can increase costs.[8]

  • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, weigh boats, pipette tips, and contaminated absorbent pads from a spill, must be disposed of in the same designated hazardous waste container.[3]

Step 2: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety.[7]

  • Immediate Labeling: As soon as the waste container is first used, it must be labeled with a "Hazardous Waste" tag provided by your institution's EHS department.[3]

  • Content Declaration: The label must include:

    • The full chemical name: "N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide". Avoid using abbreviations or chemical formulas.

    • An accurate estimation of the concentration and total quantity.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or responsible researcher.

    • The laboratory room number where the waste was generated.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[9][10]

  • Location: The SAA must be located in the same room where the waste is generated.[9]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[1] This prevents the release of vapors and protects against spills.

  • Segregation within SAA: Store the container with other compatible waste types. Specifically, keep it separate from strong acids, bases, and oxidizers to prevent any potential reactive hazards.

  • Accumulation Limits: Do not exceed the SAA volume limits, which are typically 55 gallons for hazardous waste. For acutely toxic "P-listed" wastes, the limit is one quart.[9]

Step 4: Arranging for Disposal
  • Request Pickup: Once the container is full or the accumulation time limit (often 12 months) is approaching, submit a waste pickup request to your institution's EHS department.[1][9]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste between rooms or buildings.[1] Trained EHS professionals or licensed contractors will collect the waste directly from your SAA.

Part 3: Spill Management and Decontamination

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.[11]

Spill Response Protocol:
  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For a small spill of solid material that you are trained to handle:

    • Don appropriate PPE, including respiratory protection.

    • Gently cover the spill with an absorbent material to prevent the generation of dust.

    • Carefully sweep the material into a designated hazardous waste container.

  • Large Spills: For large spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's EHS office immediately.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone).

    • Place all cleaning materials, including the cloth and any contaminated PPE, into the hazardous waste container.

    • Wash the area with soap and water.

Part 4: Waste Minimization

A core principle of green chemistry and responsible laboratory management is the minimization of waste generation.[8][9]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[9]

  • Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicate materials.[8]

  • Scale of Experiments: Where possible, reduce the scale of experiments to minimize the amount of waste produced.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

cluster_0 Generation & Collection cluster_1 Storage cluster_2 Disposal A Waste Generated (Solid Compound & Contaminated Items) B Select Chemically Compatible HDPE Container A->B C Label Container as 'Hazardous Waste' (Halogenated Organic Solid) B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Segregate from Incompatible Wastes (Acids, Bases, Oxidizers) D->F G Container Full or Time Limit Reached? H Submit Waste Pickup Request to EHS G->H Yes I EHS Collects and Arranges for Final Disposal H->I

Caption: Waste Disposal Workflow for N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your institution. This guide serves as a foundational document; always consult your institution's specific EHS guidelines and the most current regulatory standards.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. EHRS - University of Pennsylvania. [Link]

  • Laboratory Waste Management: Best Practices for Compliance and Safety. LabX.com. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Labmate Online. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Works, Inc. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • Hazardous and liquid wastes. EPA - NSW Government. [Link]

  • Hazardous Waste. US EPA. [Link]

  • N-(4-fluorophenyl)acetamide | C8H8FNO. PubChem. [Link]

  • Acetamide MATERIAL SAFETY DATA SHEET. Pallav Chemicals. [Link]

  • Total Organic Fluorine (TOF) for Compliance with QLD Waste Disposal Guideline ERA 60. ALS Global. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Indole-3-carboxaldehyde Safety Data Sheet. Carl ROTH. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change. MDPI. [Link]

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  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS No. 428487-58-5).[1] Gi...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide (CAS No. 428487-58-5).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally similar molecules, including acetamides, indole derivatives, and N-(4-fluorophenyl)acetamide, to establish a robust personal protective equipment (PPE) protocol. The recommendations herein are grounded in the principles of chemical safety and risk mitigation to ensure the well-being of laboratory personnel.

Hazard Assessment: Understanding the Chemical Risk Profile

N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a complex organic molecule featuring several functional groups that inform its potential hazard profile. A thorough risk assessment is the foundation of a sound safety protocol.

  • Acetamide Group: Acetamides as a class can be hazardous. For instance, Acetamide itself is suspected of causing cancer and can emit toxic fumes of nitrogen oxides upon decomposition.[2][3] It is also known to be deliquescent, meaning it can absorb moisture from the air.[2]

  • N-(4-fluorophenyl) Group: The presence of a fluorinated phenyl ring suggests that the compound may cause skin and eye irritation.[4] Similar compounds are classified as irritants.[4][5][6]

  • Indole Moiety: Indole and its derivatives are central to many biologically active compounds.[7] While not acutely toxic in the same manner as other functional groups, they can be reactive, particularly under acidic conditions.[8][9]

  • Formyl Group (Aldehyde): Aldehydes can be irritants and sensitizers.

Based on these structural components, the primary anticipated hazards are:

  • Skin irritation[4][5][6]

  • Serious eye irritation[4][5][6]

  • Respiratory tract irritation[4][5]

  • Potential for harmful effects if swallowed or inhaled[10]

  • Possible carcinogenicity, a precaution based on the hazards of the parent acetamide[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure during the handling of N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The following table summarizes the recommended PPE for various laboratory operations.

Operation Gloves Eye Protection Lab Coat Respiratory Protection Additional Measures
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended)Safety glasses with side shields or chemical splash gogglesStandard lab coatN95 respirator if not in a fume hoodWork in a chemical fume hood or a well-ventilated area to minimize dust inhalation.[11]
Solution Preparation Nitrile glovesChemical splash gogglesStandard lab coatNot generally required if performed in a fume hoodPerform all solution preparations in a certified chemical fume hood.
Reaction Setup and Monitoring Nitrile glovesChemical splash gogglesStandard lab coatNot generally required if performed in a fume hoodEnsure all reactions are conducted in a fume hood.
Work-up and Purification Nitrile glovesChemical splash goggles and face shieldStandard lab coatNot generally required if performed in a fume hoodA face shield is recommended during procedures with a risk of splashing.
Waste Disposal Nitrile glovesChemical splash gogglesStandard lab coatNot generally requiredFollow all institutional and local regulations for chemical waste disposal.

Step-by-Step Guide to Donning and Doffing PPE

Proper technique in putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE A 1. Lab Coat B 2. Eye Protection (Goggles/Safety Glasses) A->B C 3. Respiratory Protection (if required) B->C D 4. Gloves (pull cuffs over lab coat sleeves) C->D

Caption: Sequential process for correctly donning PPE.

Doffing PPE Workflow

Doffing_PPE A 1. Gloves (avoid skin contact) B 2. Lab Coat (turn inside out) A->B C 3. Eye Protection B->C D 4. Respiratory Protection (if used) C->D E 5. Wash Hands Thoroughly D->E

Caption: Sequential process for correctly doffing PPE.

Engineering Controls and Ventilation

The primary engineering control for handling N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is a certified chemical fume hood. All manipulations that could generate dust or aerosols, including weighing, transferring, and preparing solutions, should be conducted within a fume hood.[2] Facilities should also be equipped with easily accessible eyewash stations and safety showers.[11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Minor Spill (Solid)
  • Evacuate: Clear the immediate area.

  • Protect: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary depending on the amount and location of the spill.

  • Contain: Gently cover the spill with an absorbent material suitable for chemical spills. Avoid raising dust.

  • Clean: Carefully sweep or vacuum the material into a labeled waste container.[11][12] Do not use water to clean up the dry spill, as this may create a solution that is more difficult to contain.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[13] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Storage and Disposal

Storage

Store N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide in a tightly sealed container in a cool, dry, and well-ventilated area.[2][11] A recommended storage condition is sealed in a dry environment at 2-8°C.[1] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][11]

Disposal

All waste containing N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, including contaminated lab supplies and spill cleanup materials, should be collected in a labeled, sealed container for hazardous waste.[12] Dispose of the waste in accordance with all applicable federal, state, and local regulations.

Logical Relationship of Safety Protocols

Safety_Protocol_Logic cluster_assessment Hazard Identification cluster_mitigation Risk Mitigation cluster_response Emergency Response A Chemical Structure (Acetamide, Indole, etc.) B Engineering Controls (Fume Hood) A->B informs C Personal Protective Equipment (Gloves, Goggles, etc.) A->C informs D Safe Work Practices (Handling, Storage) A->D informs E Spill Cleanup B->E prepares for F First Aid B->F prepares for C->E prepares for C->F prepares for D->E prepares for D->F prepares for

Caption: The relationship between hazard identification, risk mitigation, and emergency preparedness.

By adhering to these guidelines, researchers can safely handle N-(4-fluorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • Acetamide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Acetamide MATERIAL SAFETY DATA SHEET. (n.d.). Pallav Chemicals. Retrieved from [Link]

  • N-(4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • N-(4-fluorophenyl)-N-(4-formyl-1,3-thiazol-2-yl)acetamide. (n.d.). NextSDS. Retrieved from [Link]

  • Indole Derivative Feeding Test and Detection of TRP and Indole derivatives by Thin Layer Chromatography. (2025, November 5). Bio-protocol. Retrieved from [Link]

  • Liu, X., & Lu Si, Z. (2025). Efficient One-Pot Synthesis of N-(4-Fluorophenyl)-2-(1H-indol-3-yl)acetamide via Direct Acyl–Amidation under Mild Conditions. Journal of Synthetic Chemistry, 4(4), 341-353. Retrieved from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). University of Delhi. Retrieved from [Link]

  • Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

  • Preparation and Properties of INDOLE. (n.d.). Retrieved from [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). PMC. Retrieved from [Link]

  • N-(4-fluorophenyl)-n-(4-formyl-1,3-thiazol-2-yl)acetamide. (n.d.). PubChemLite. Retrieved from [Link]

  • Acetamide, N-(4-formylphenyl)- - Hazard. (2025, October 15). Computational Toxicology and Exposure Online Resources. Retrieved from [Link]

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